Product packaging for 1,3-DI-ISO-PROPYL-5-METHYLBENZENE(Cat. No.:CAS No. 3055-14-9)

1,3-DI-ISO-PROPYL-5-METHYLBENZENE

Cat. No.: B1329801
CAS No.: 3055-14-9
M. Wt: 176.3 g/mol
InChI Key: SOALUUXENHDLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DI-ISO-PROPYL-5-METHYLBENZENE is a useful research compound. Its molecular formula is C13H20 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1-methyl-3,5-bis(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20 B1329801 1,3-DI-ISO-PROPYL-5-METHYLBENZENE CAS No. 3055-14-9

Properties

IUPAC Name

1-methyl-3,5-di(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-9(2)12-6-11(5)7-13(8-12)10(3)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOALUUXENHDLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184636
Record name Benzene, 1-methyl-3,5-bis(1-methylethyl)-
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Molecular Weight

176.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-14-9
Record name Benzene, 1-methyl-3,5-bis(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055149
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Record name 3055-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-3,5-bis(1-methylethyl)-
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Record name 3,5-DIISOPROPYLTOLUENE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of toluene with isopropanol, a significant reaction in industrial chemistry for the synthesis of cymene isomers, particularly the commercially valuable p-cymene. This document details the underlying reaction mechanisms, explores the variety of catalysts employed, presents quantitative data on reaction outcomes under different conditions, and provides detailed experimental protocols.

Introduction

The Friedel-Crafts alkylation of toluene with isopropanol is a classic example of electrophilic aromatic substitution, where an isopropyl group is introduced onto the toluene ring. The primary products are ortho-, meta-, and para-cymene. p-Cymene is a particularly important intermediate in the production of cresols, polymers, and various fine chemicals.[1][2] Traditional methods for this reaction have utilized homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃). However, due to environmental and practical concerns associated with these catalysts, including their corrosive nature and difficulty in separation, significant research has focused on the development of heterogeneous solid acid catalysts, such as zeolites.[1][3]

Reaction Mechanism

The alkylation of toluene with isopropanol over a solid acid catalyst, such as a zeolite, proceeds through a well-established Friedel-Crafts mechanism. The reaction is initiated by the protonation of isopropanol on the Brønsted acid sites of the catalyst, followed by dehydration to form an isopropyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich toluene ring to form a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex regenerates the aromaticity of the ring and releases a proton, completing the catalytic cycle. The methyl group of toluene is an ortho-, para-directing group, leading primarily to the formation of o- and p-cymene. However, subsequent isomerization reactions can lead to the formation of the thermodynamically more stable m-cymene, particularly at higher temperatures.[1]

G cluster_catalyst Catalyst Surface cluster_reaction Aromatic Substitution Isopropanol Isopropanol Isopropyl_Carbocation Isopropyl_Carbocation Isopropanol->Isopropyl_Carbocation Protonation & Dehydration H+ H+ Water Water Sigma_Complex Sigma_Complex Isopropyl_Carbocation->Sigma_Complex Electrophilic Attack Toluene Toluene Toluene->Sigma_Complex Cymene Cymene Sigma_Complex->Cymene Deprotonation H_out H+ Sigma_Complex->H_out H_out->H+ Catalyst Regeneration

Figure 1: Reaction mechanism of toluene alkylation with isopropanol.

Catalytic Systems

A range of catalysts has been investigated for the isopropylation of toluene. While traditional Lewis acids like AlCl₃ are effective, the focus of modern research is on solid acid catalysts due to their environmental and process advantages.

3.1. Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers.

  • SAPO-5: A silicoaluminophosphate molecular sieve with a large pore structure. Studies have shown that the silicon content in SAPO-5 catalysts influences their acidity and, consequently, the conversion of toluene.[1][2]

  • ZSM-5: A medium-pore zeolite that can exhibit shape selectivity towards the para isomer (p-cymene). Modification of HZSM-5 with silica deposition on the external surface can further enhance the selectivity for p-cymene by deactivating non-selective acid sites.

  • Ce-exchanged NaX zeolite: A modified large-pore zeolite that has demonstrated enhanced catalytic activity for toluene isopropylation.[3]

Quantitative Data on Reaction Parameters

The yield, conversion, and isomer selectivity of the Friedel-Crafts alkylation of toluene with isopropanol are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Temperature on Toluene Alkylation over SAPO-5c Catalyst

Temperature (K)Toluene Conversion (%)Cymene Yield (%)p-Cymene Selectivity (%)m-Cymene Selectivity (%)o-Cymene Selectivity (%)
45315.214.875.18.216.7
48322.521.972.310.517.2
51328.127.568.412.519.1
55324.323.665.211.823.0

Reaction Conditions: Toluene/Isopropanol mole ratio = 4, WHSV = 4 h⁻¹. Data extracted from a study by Upadhyayula, S. (2009).[1]

Table 2: Effect of Toluene/Isopropanol Molar Ratio over SAPO-5c Catalyst

Toluene/Isopropanol Molar RatioToluene Conversion (%)Cymene Yield (%)Total Cymene Selectivity (%)
235.224.670.0
428.127.585.0
622.521.495.0
818.917.995.0

Reaction Conditions: Temperature = 513 K, WHSV = 4 h⁻¹. Data extracted from a study by Upadhyayula, S. (2009).[1]

Table 3: Isomer Distribution with Different Catalysts

CatalystTemperature (°C)o-Cymene (%)m-Cymene (%)p-Cymene (%)Reference
H₃PO₄/MCM-41Not specified--PredominantEl-Alim et al. (2010)
Ce-NaX Zeolite160 - 240Not detectedPresentPresentBarman et al. (2005)[3]
AlCl₃-NitromethaneNot specified382735As referenced in El-Alim et al. (2010)
HFNot specified412633As referenced in El-Alim et al. (2010)

Experimental Protocols

This section provides a generalized experimental protocol for the vapor-phase alkylation of toluene with isopropanol using a solid acid catalyst in a fixed-bed reactor.

5.1. Catalyst Preparation (Example: SAPO-5)

A typical synthesis of SAPO-5 involves the hydrothermal crystallization of a gel containing sources of aluminum, silicon, phosphorus, and a structure-directing agent (template).

  • Prepare a solution of phosphoric acid in deionized water.

  • Slowly add an aluminum source (e.g., pseudoboehmite) to the phosphoric acid solution with vigorous stirring.

  • Add a silica source (e.g., silica sol) to the mixture and continue stirring to form a homogeneous gel.

  • Add the organic template (e.g., triethylamine) to the gel.

  • Transfer the final gel to a Teflon-lined stainless-steel autoclave and heat under autogenous pressure at a specified temperature (e.g., 200°C) for a set duration (e.g., 24 hours).

  • After crystallization, cool the autoclave, and separate the solid product by filtration.

  • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

  • Dry the catalyst at 110°C overnight.

  • Calcine the dried catalyst in air at a high temperature (e.g., 550°C) for several hours to remove the organic template and activate the catalyst.

5.2. Catalytic Reaction Procedure

The alkylation reaction is typically carried out in a continuous flow, fixed-bed reactor system.

G Reactant_Feed Toluene & Isopropanol Feed Pump HPLC Pump Reactant_Feed->Pump Preheater Preheater Pump->Preheater Reactor Fixed-Bed Reactor (Catalyst Bed) Preheater->Reactor Condenser Condenser Reactor->Condenser Gas_Liquid_Separator Gas-Liquid Separator Condenser->Gas_Liquid_Separator Liquid_Product Liquid Product Collection Gas_Liquid_Separator->Liquid_Product Gas_Product Gas to Vent/Analysis Gas_Liquid_Separator->Gas_Product GC_Analysis Gas Chromatograph (GC) for Analysis Liquid_Product->GC_Analysis

Figure 2: Experimental workflow for vapor-phase toluene alkylation.
  • Catalyst Loading: Load a known weight of the prepared catalyst (typically in pelletized and sieved form) into a tubular reactor (e.g., stainless steel or quartz). The catalyst is usually supported on quartz wool.

  • Catalyst Activation: Activate the catalyst in-situ by heating it to a high temperature (e.g., 500°C) under a flow of an inert gas (e.g., nitrogen) for a few hours to remove any adsorbed water.

  • Reaction Initiation: Cool the reactor to the desired reaction temperature.

  • Reactant Feeding: Introduce a liquid feed mixture of toluene and isopropanol at a specific molar ratio into the system using a high-performance liquid chromatography (HPLC) pump. The liquid feed is vaporized and preheated before entering the reactor.

  • Reaction Execution: Maintain the desired reaction temperature, pressure, and weight hourly space velocity (WHSV) for the duration of the experiment.

  • Product Collection and Analysis: The effluent from the reactor is cooled in a condenser to liquefy the products. The liquid products are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity of the products. A standard internal standard method is often used for quantification.

Conclusion

The Friedel-Crafts alkylation of toluene with isopropanol remains a cornerstone reaction for the synthesis of cymene isomers. The transition from traditional homogeneous catalysts to heterogeneous solid acid catalysts, particularly shape-selective zeolites, has marked a significant advancement in making this process more environmentally benign and efficient. The choice of catalyst and the fine-tuning of reaction parameters such as temperature and reactant molar ratio are critical in maximizing the yield of the desired p-cymene isomer. Further research in catalyst design, focusing on enhancing para-selectivity and catalyst stability, will continue to be a key area of investigation for both academic and industrial researchers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of 1,3-Di-iso-propyl-5-methylbenzene

This technical guide provides a comprehensive overview of the physical properties of this compound, a polysubstituted aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound in their work. While not a common pharmaceutical agent itself, its structural motifs are relevant in medicinal chemistry, and understanding its physical characteristics is crucial for its handling, synthesis, and potential application as a starting material or intermediate.

Chemical Identity

  • CAS Number: 3055-14-9[1][2][3][4]

  • Molecular Formula: C₁₃H₂₀[2]

  • IUPAC Name: 1,3-diisopropyl-5-methylbenzene[3]

  • Synonyms: Benzene, 1-methyl-3,5-bis(1-methylethyl)-[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various chemical reactions.

PropertyValueSource
Molecular Weight 176.30 g/mol [2]
Physical Form Solid[3]
Storage Temperature Room Temperature or Refrigerator[2][3]

Note: There is conflicting information regarding the physical state at room temperature. One source indicates it is a solid, while its derivatives are often liquids. Further experimental verification may be needed depending on the application.

Computed Properties

Computational chemistry provides valuable insights into the behavior of molecules. The following table lists some of the computed properties for this compound.

PropertyValueSource
Topological Polar Surface Area (TPSA) 0 Ų[2]
LogP (Octanol-Water Partition Coefficient) 4.24182[2]
Hydrogen Bond Acceptors 0[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

The high LogP value suggests that this compound is a highly lipophilic compound with poor water solubility, a common characteristic of aromatic hydrocarbons.[5] The absence of hydrogen bond donors and acceptors further indicates its nonpolar nature.

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental protocols for measuring key physical properties of liquid organic compounds. These methods can be adapted for this compound if it is in a liquid state or melted.

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a common and efficient technique for its determination.[6][7]

Protocol: Thiele Tube Method [6][7]

  • Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed in a small glass vial (Durham tube).[6] A capillary tube, sealed at one end, is inverted and placed into the vial.

  • Apparatus Setup: The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated.[6] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Observation: Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube.[6] The heat is then removed.

  • Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[6][7]

Density is a fundamental property that relates the mass of a substance to its volume.[8]

Protocol: Mass and Volume Measurement [8][9][10][11]

  • Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

  • Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

  • Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[8][9]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[8]

The refractive index is a measure of how light propagates through a substance and is a useful property for identifying and assessing the purity of compounds.[12]

Protocol: Abbe Refractometer [13][14]

  • Calibration: The Abbe refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Correction: The temperature is noted, and a correction factor is applied if the measurement temperature differs from the standard reference temperature (usually 20°C or 25°C).

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Boiling_Point_Determination A Prepare Sample: Fill vial and insert inverted capillary tube B Setup Apparatus: Attach vial to thermometer and place in Thiele tube A->B C Heat Gently: Observe for bubble stream from capillary tube B->C D Vigorous Bubbling: Ensure a continuous stream of bubbles C->D E Remove Heat: Allow the apparatus to cool D->E F Record Boiling Point: Temperature when liquid enters capillary tube E->F

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density_Determination A Weigh empty graduated cylinder B Add a known volume of the liquid A->B C Weigh the graduated cylinder with the liquid B->C E Calculate Density: Mass / Volume B->E D Calculate the mass of the liquid C->D D->E F Record Temperature E->F

Caption: Workflow for Determining the Density of a Liquid.

Refractive_Index_Measurement A Calibrate Abbe Refractometer with a standard B Apply a few drops of the sample to the prism A->B C Close prism and adjust light source B->C D Adjust for a sharp boundary line in the eyepiece C->D E Read the refractive index from the scale D->E F Record temperature and apply correction if necessary E->F

Caption: Workflow for Measuring Refractive Index using an Abbe Refractometer.

Relevance in Research and Drug Development

While this compound is not a therapeutic agent, its properties are of interest to researchers and drug development professionals for several reasons:

  • Scaffold for Synthesis: The substituted benzene ring can serve as a starting point or intermediate in the synthesis of more complex molecules with potential biological activity. The isopropyl groups can influence the steric and electronic properties of derivatives.

  • Understanding Structure-Activity Relationships (SAR): Studying the effects of alkyl substitutions on a benzene ring provides fundamental insights into how molecular structure affects physical and chemical properties. This knowledge is transferable to the design of drug candidates.

  • Excipient and Formulation Studies: Although unlikely to be a primary excipient, understanding the solubility and lipophilicity of such molecules can inform the development of formulations for poorly soluble drug compounds.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Di-iso-propyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-di-iso-propyl-5-methylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecule's proton environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the principles of chemical shift theory, spin-spin coupling, and molecular symmetry. The molecule's C₂ᵥ symmetry simplifies the spectrum, resulting in five distinct proton signals. The quantitative data for these signals are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃ - Isopropyl)~1.25Doublet~6.912H
H-b (CH₃ - Ring)~2.30Singlet-3H
H-c (CH - Isopropyl)~2.90Septet~6.92H
H-d (Ar-H)~6.80Singlet-2H
H-e (Ar-H)~6.70Singlet-1H

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and may vary slightly based on the solvent and experimental conditions.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound, with each unique proton environment labeled according to the data table.

workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis sample_prep Sample Preparation nmr_experiment NMR Experiment sample_prep->nmr_experiment fid_processing FID Processing (FT, Phasing) nmr_experiment->fid_processing Raw FID calibration Chemical Shift Calibration fid_processing->calibration integration Peak Integration calibration->integration analyze_shifts Analyze Chemical Shifts integration->analyze_shifts analyze_integration Analyze Integration integration->analyze_integration analyze_splitting Analyze Splitting Patterns integration->analyze_splitting structure_elucidation Structure Confirmation analyze_shifts->structure_elucidation analyze_integration->structure_elucidation analyze_splitting->structure_elucidation

An In-depth Technical Guide to the GC-MS Analysis of 1,3-Di-iso-propyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-di-iso-propyl-5-methylbenzene. It details the experimental protocols, quantitative data, and fragmentation patterns to facilitate its identification and quantification in various matrices.

Introduction

This compound is an alkylated aromatic hydrocarbon. Accurate and reliable analytical methods are essential for its characterization and quantification in research and industrial settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high separation efficiency and definitive identification.[1] This guide outlines a standard methodology for its analysis.

Experimental Protocol

A precise and reproducible experimental protocol is critical for the successful GC-MS analysis of this compound. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples, a direct injection after dilution with a suitable solvent is often sufficient.

  • Solvent Selection: Use a volatile organic solvent such as hexane or dichloromethane.

  • Sample Concentration: The final concentration should be adjusted to avoid detector saturation.

  • Filtration: Ensure the sample is free of particulate matter by passing it through a 0.45 µm syringe filter before injection.

For more complex matrices, extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) may be necessary to isolate and concentrate the analyte.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and analytical goals.

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight176.30 g/mol [2]
Kovats Retention Index (Semi-standard non-polar column)1206[3]
Molecular Ion (M⁺)m/z 176[3]
Base Peakm/z 161[3]

Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion peak is observed at m/z 176. The base peak, which is the most abundant ion, is typically observed at m/z 161, corresponding to the loss of a methyl group ([M-15]⁺). Other significant fragments may be observed due to the loss of isopropyl groups or further fragmentation of the benzene ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis Acquisition->Analysis Report Report Analysis->Report

GC-MS Experimental Workflow
Fragmentation Pathway

The logical relationship of the primary fragmentation of this compound is depicted in the following diagram.

Fragmentation_Pathway Molecule This compound (C13H20) MolecularIon Molecular Ion [C13H20]⁺˙ m/z = 176 Molecule->MolecularIon Electron Ionization (70 eV) BasePeak Base Peak [C12H17]⁺ m/z = 161 MolecularIon->BasePeak LossOfMethyl - CH3˙ LossOfMethyl->BasePeak

Primary Fragmentation of Analyte

References

Mass Spectrometry of 1,3-Di-iso-propyl-5-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-iso-propyl-5-methylbenzene, also known as 3,5-diisopropyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₃H₂₀ and a molecular weight of approximately 176.30 g/mol .[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various scientific and industrial applications, including chemical synthesis and petroleum analysis. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry of this compound, including its fragmentation patterns, key spectral data, and a standard experimental protocol.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its alkyl substituents. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below.

m/zRelative Abundance (%)Proposed Ion Structure
17625-50[M]⁺ (Molecular Ion)
16150-100[M - CH₃]⁺
13325-50[M - C₃H₇]⁺
11910-25[M - C₃H₇ - CH₂]⁺ or [M - C₄H₉]⁺
1055-15[C₈H₉]⁺
915-15[C₇H₇]⁺ (Tropylium ion)

Note: The relative abundances are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The PubChem database lists prominent peaks for the compound at m/z 177, 135, 175, 161, and 163, which likely correspond to the molecular ion with isotopic contributions and key fragment ions.[1]

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily dictated by the stability of the resulting carbocations. The major fragmentation pathways involve the loss of alkyl groups from the benzene ring.

The initial event is the ionization of the molecule, forming a molecular ion ([M]⁺) at m/z 176. The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃) from one of the isopropyl groups, leading to the formation of a stable secondary benzylic carbocation at m/z 161. This is often the base peak in the spectrum.

Another significant fragmentation involves the loss of an isopropyl radical (•C₃H₇), resulting in a fragment ion at m/z 133. Further fragmentation of this ion can occur through the loss of a methylene group (CH₂) to yield an ion at m/z 119. The formation of the tropylium ion at m/z 91 is a common rearrangement for alkylbenzenes and is also observed, though with lower abundance.[3]

Fragmentation_Pathway M C₁₃H₂₀ (this compound) m/z = 176 M_ion [C₁₃H₂₀]⁺˙ (Molecular Ion) m/z = 176 M->M_ion + e⁻ frag_161 [C₁₂H₁₇]⁺ m/z = 161 M_ion->frag_161 - •CH₃ frag_133 [C₁₀H₁₃]⁺ m/z = 133 M_ion->frag_133 - •C₃H₇ frag_119 [C₉H₁₁]⁺ m/z = 119 frag_133->frag_119 - CH₂ frag_91 [C₇H₇]⁺ (Tropylium ion) m/z = 91 frag_133->frag_91 - C₃H₄

Fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.

3. Gas Chromatography (GC) Method:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

4. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

5. Data Analysis:

  • The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to this compound is extracted and analyzed. The background is subtracted to obtain a clean spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Sample gc Gas Chromatography (Separation) prep->gc ion Electron Ionization (70 eV) gc->ion ms Mass Spectrometry (Detection) process Data Acquisition ms->process ion->ms analysis Spectral Analysis process->analysis

General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound under electron ionization provides a reproducible and characteristic fragmentation pattern that is invaluable for its identification. The primary fragmentation pathways involve the loss of methyl and isopropyl radicals, leading to the formation of stable benzylic carbocations. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with this and similar alkylbenzene compounds.

References

An In-depth Technical Guide to the Synthesis of Substituted Alkylbenzenes from m-Xylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for producing substituted alkylbenzenes from m-xylene (1,3-dimethylbenzene). It covers reaction mechanisms, experimental conditions, quantitative data, and detailed protocols for key transformations, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction: The Significance of Alkylated m-Xylenes

m-Xylene is an aromatic hydrocarbon that serves as a crucial starting material in the synthesis of a wide range of chemical intermediates.[1][2] Its alkylated derivatives are particularly valuable in the manufacturing of polymers, solvents, and active pharmaceutical ingredients. For instance, 5-tert-butyl-m-xylene is a key precursor in the synthesis of the nasal decongestant xylometazoline. The strategic introduction of alkyl groups onto the m-xylene core allows for the precise tuning of molecular properties, making the mastery of these synthetic routes essential for advanced chemical manufacturing.

Primary Synthetic Methodologies

The two principal strategies for synthesizing alkylated m-xylenes are Direct Alkylation via the Friedel-Crafts reaction and a two-step Acylation-Reduction pathway. Each method offers distinct advantages and presents unique challenges regarding regioselectivity and reaction control.

Direct Synthesis: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds on an aromatic ring through electrophilic aromatic substitution.[3][4] The reaction involves the activation of an alkylating agent, typically an alkyl halide, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4]

The mechanism begins with the Lewis acid abstracting a halide from the alkylating agent to generate a carbocation electrophile.[5][6] This highly reactive species is then attacked by the nucleophilic π-system of the m-xylene ring. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and regenerates the catalyst.[4][6]

Regioselectivity : The two methyl groups on m-xylene are ortho, para-directing activators. Electrophilic attack is sterically favored at the 4- and 6-positions (ortho to one methyl group and para to the other) and electronically favored at the 2-, 4-, and 6-positions. However, attack at the 5-position (meta to both methyl groups) is also possible. In the case of tert-butylation, the major product is often the thermodynamically stable 1-tert-butyl-3,5-dimethylbenzene , a result of isomerism under the reaction conditions.[7]

FCA_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration AlkylHalide R-X Carbocation R⁺ AlkylHalide->Carbocation + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex [AlCl₃X]⁻ mXylene m-Xylene AreniumIon Arenium Ion (Sigma Complex) mXylene->AreniumIon + R⁺ Product Alkyl-m-xylene AreniumIon->Product + [AlCl₃X]⁻ CatalystRegen AlCl₃ + HX

Caption: General mechanism of Friedel-Crafts Alkylation.
Indirect Synthesis: Friedel-Crafts Acylation and Reduction

To overcome the limitations of direct alkylation, such as carbocation rearrangements and polyalkylation, a two-step acylation-reduction sequence is often employed. This method provides greater control over the final product structure.

Step 1: Friedel-Crafts Acylation This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[8] The electrophile in this case is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4] This reaction is generally less prone to poly-substitution because the resulting ketone is deactivated towards further electrophilic attack.

Step 2: Reduction of the Acyl Ketone The acyl group introduced in the first step is then reduced to a methylene group (-CH₂-), yielding the desired alkylbenzene. Two primary methods are used for this transformation:

  • Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone.[9][10] It is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strongly acidic conditions.[9][10]

  • Wolff-Kishner Reduction : This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[11][12][13] The driving force is the formation of a stable nitrogen gas molecule.[11] This method is ideal for substrates that are sensitive to acid but stable in strong base.[11][12][13]

Acylation_Reduction_Workflow mXylene m-Xylene Acylation Friedel-Crafts Acylation (Acyl Halide, AlCl₃) mXylene->Acylation Ketone Aryl-Alkyl Ketone Intermediate Acylation->Ketone Reduction Reduction Ketone->Reduction Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Reduction->Clemmensen Acid-Stable WolffKishner Wolff-Kishner Reduction (N₂H₄, KOH, Heat) Reduction->WolffKishner Base-Stable Product Substituted Alkylbenzene Clemmensen->Product WolffKishner->Product

Caption: Workflow for synthesis via acylation-reduction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of substituted alkylbenzenes from m-xylene.

Table 1: Friedel-Crafts Alkylation of m-Xylene

Alkylating AgentCatalystTemperature (°C)TimeYield (%)Product
tert-Butyl ChlorideAlCl₃ (<2 wt%)< 50-> 905-tert-Butyl-m-xylene
tert-ButanolUDCaT-5150-96 (conversion)5-tert-Butyl-m-xylene (82% selectivity)[14]
PropyleneAlCl₃ (~1 wt%)70 - 900.5 - 1 h~50 (conversion)Isopropyl-m-xylenes

Table 2: Reduction Methods for Acyl-m-xylenes

ReactionReagentsConditionsSubstrate Suitability
Clemmensen ReductionZinc Amalgam (Zn(Hg)), conc. HClRefluxStable in strong acid[9]
Wolff-Kishner ReductionHydrazine (N₂H₄), KOHHigh temp (e.g., 180-200°C)Stable in strong base[12][13]

Alternative and Greener Methodologies

Research into more sustainable synthetic routes has led to the development of alternatives to traditional Lewis acid catalysts, which are often corrosive, toxic, and require stoichiometric amounts and complex aqueous workups.[14]

  • Solid Acid Catalysts : Mesoporous superacids like sulfated zirconia (e.g., UDCaT-5) have demonstrated high activity and selectivity in the tert-butylation of m-xylene using tert-butanol as a greener alkylating agent.[14] These catalysts are often reusable and operate under milder conditions.

  • Graphite Catalysis : Graphite has been shown to effectively catalyze Friedel-Crafts alkylation, eliminating the need for a hazardous Lewis acid and simplifying the product workup to a simple filtration.[15][16]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of m-Xylene with tert-Butyl Chloride

This protocol is a representative procedure for the synthesis of 5-tert-butyl-m-xylene.

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or calcium chloride

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a drying tube filled with CaCl₂ connected to tubing leading to a beaker with water to trap HCl gas), add m-xylene and tert-butyl chloride.[3]

  • Cooling : Cool the reaction mixture in an ice-water bath to 0-5°C.[3]

  • Catalyst Addition : While stirring, slowly and carefully add the anhydrous Lewis acid catalyst (FeCl₃ or AlCl₃) in small portions. The reaction is exothermic and will evolve HCl gas.[3]

  • Reaction : Allow the reaction to stir in the ice bath for 30-45 minutes. Vigorous bubbling should be observed.[3][6] Afterwards, remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 30 minutes or until gas evolution subsides.[3]

  • Quenching : Carefully quench the reaction by slowly adding ice-cold water to the flask to decompose the catalyst.

  • Extraction : Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., dichloromethane) and extract the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Filtration : Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent.

  • Purification : Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to separate the desired alkylated xylene from any unreacted starting material or side products.

Protocol 2: General Procedure for Wolff-Kishner Reduction

This protocol outlines the general steps for reducing an aryl-alkyl ketone (product of Friedel-Crafts acylation) to the corresponding alkylbenzene.

Materials:

  • Aryl-alkyl ketone (e.g., 2,4-dimethylbutyrophenone)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • High-boiling solvent (e.g., ethylene glycol or diethylene glycol)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (dilute, for neutralization)

Procedure:

  • Hydrazone Formation : In a round-bottom flask fitted with a reflux condenser, dissolve the aryl-alkyl ketone in the high-boiling solvent. Add hydrazine monohydrate and heat the mixture (e.g., to ~110°C) for 1-2 hours to form the hydrazone intermediate.[17]

  • Addition of Base : Cool the mixture slightly and add solid potassium hydroxide pellets.

  • Reduction : Heat the mixture to a higher temperature (e.g., 190-200°C).[11] Water and excess hydrazine will distill off. The reaction mixture is held at this temperature for 3-4 hours, during which nitrogen gas evolves and the reduction occurs.

  • Workup : Cool the reaction mixture to room temperature and dilute with water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Neutralization : Wash the combined organic extracts with dilute HCl to neutralize any remaining base, followed by a wash with water and then brine.

  • Drying and Purification : Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. Purify the resulting alkylbenzene by distillation or chromatography as needed.

Signaling Pathways and Logical Relationships

The regiochemical outcome of electrophilic substitution on m-xylene is governed by the directing effects of the two methyl groups and the steric hindrance of the incoming electrophile.

Regioselectivity mXylene m-Xylene (1,3-dimethylbenzene) Activating Methyl Groups are Ortho, Para-Directing Activators mXylene->Activating Positions Favored Positions for Electrophilic Attack Activating->Positions P4 Position 4 (ortho, para) Positions->P4 P5 Position 5 (meta, meta) Positions->P5 P2 Position 2 (ortho, ortho) Positions->P2 Outcome Reaction Outcome P4->Outcome P5->Outcome P2->Outcome Sterically Hindered Kinetic Kinetic Product (e.g., Acylation) Forms 1,2,4-isomer Outcome->Kinetic Thermo Thermodynamic Product (e.g., Alkylation) Can form 1,3,5-isomer Outcome->Thermo

Caption: Regioselectivity in the electrophilic substitution of m-xylene.

References

An In-depth Technical Guide to Substituted Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research, scientific, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. The user of this guide assumes all responsibility for the application of this information.

Introduction

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of two structurally related substituted phenolic compounds: 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4) and 2,4-di-tert-butylphenol (CAS 96-76-4). These compounds are of significant interest in drug development and material science due to their potent antioxidant properties and other biological activities. While the initial inquiry referenced an incorrect CAS number, this guide focuses on these more relevant molecules, which are widely studied for their applications in various fields, including pharmaceuticals and polymer chemistry.

Core Properties

The physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol and 2,4-di-tert-butylphenol are summarized in the tables below for easy comparison. These properties are crucial for understanding their behavior in different experimental and formulation settings.

Table 1: Physicochemical Properties of 2,6-di-tert-butyl-4-mercaptophenol
PropertyValueReference
CAS Number 950-59-4[1][2][3]
Molecular Formula C₁₄H₂₂OS[1][3][]
Molecular Weight 238.39 g/mol [1][3][]
Appearance White to light yellow powder/crystal[5]
Melting Point 65-69 °C[3]
Boiling Point 85-97 °C at 0.2 Torr[3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 136.6 ± 27.9 °C[3]
Refractive Index 1.537[3]
Solubility Soluble in dichloromethane, diethyl ether, ethyl acetate, hexanes[6]
Table 2: Physicochemical Properties of 2,4-di-tert-butylphenol
PropertyValueReference
CAS Number 96-76-4[7][8]
Molecular Formula C₁₄H₂₂O[8][9]
Molecular Weight 206.32 g/mol [8][9]
Appearance White to yellow powder or solid[10]
Melting Point 53-56 °C
Boiling Point 265 °C
Density 0.914 g/cm³ (at 20 °C)[9]
Vapor Pressure 1 mmHg (at 84.5 °C)[9]
Solubility in Water 0.033 g/L at 25 °C

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are critical for researchers. The following sections provide illustrative experimental protocols based on published literature and patents.

Synthesis of 2,6-di-tert-butyl-4-mercaptophenol

A common synthetic route to 2,6-di-tert-butyl-4-mercaptophenol involves the sulfonation of 2,6-di-tert-butylphenol followed by reduction of the resulting sulfonic acid derivative.[11]

Step 1: Sulfonation of 2,6-di-tert-butylphenol

  • A solution of 2,6-di-tert-butylphenol (50 g; 0.2425 moles) in methylene chloride (37.5 g) is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.[11]

  • The solution is cooled to 0-5°C.[11]

  • In a separate vessel, trimethylsilyl chloride (29.8 g; 0.2675 mol) is mixed with methylene chloride (337.5 g) under a nitrogen atmosphere.[12]

  • The mixture is heated to reflux (40°C), and 98% chlorosulfonic acid (28.82 g; 0.2425 moles) is added dropwise over 10 minutes. The mixture is then refluxed for one hour to form the silylated sulfonating agent in situ.[11][12]

  • The prepared sulfonating agent solution is cooled to 0°C and added dropwise to the 2,6-di-tert-butylphenol solution over 30 minutes, maintaining the temperature at 0-5°C.[11] This yields a solution of 2,6-di-tert-butyl-4-hydroxy-benzenesulfonic acid chloride.[11]

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol

  • The solution containing 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid chloride is made inert with nitrogen gas and cooled to 15°C.[11]

  • Zinc powder (44.6 g; 0.68 moles) is added portionwise.[11]

  • 37% aqueous hydrochloric acid (188 g; 1.9 moles) is then added dropwise over 2 hours under vigorous stirring.[11]

  • After the addition is complete, the reaction mixture is brought to room temperature and stirred for an additional 3 hours.[11]

  • The mixture is filtered under a nitrogen atmosphere, and the phases are separated. The aqueous phase is extracted with methylene chloride.[11][12]

  • The combined organic phases are washed with deionized water and then with a saturated sodium chloride solution.[12]

  • The organic solvent is evaporated under vacuum to yield the solid product, 2,6-di-tert-butyl-4-mercaptophenol.[12]

G General Synthesis Workflow for 2,6-di-tert-butyl-4-mercaptophenol A 2,6-di-tert-butylphenol in Methylene Chloride C Sulfonation at 0-5°C A->C B Preparation of Silylated Sulfonating Agent B->C D Addition of Zinc Powder and HCl C->D E Reduction Reaction D->E F Work-up (Filtration, Extraction, Washing) E->F G Evaporation and Isolation of Product F->G

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

Substituted phenols exhibit a wide range of biological activities, with their antioxidant properties being the most prominent.

Antioxidant and Other Activities of 2,6-di-tert-butyl-4-mercaptophenol

2,6-di-tert-butyl-4-mercaptophenol is a potent antioxidant that can scavenge free radicals, thereby protecting cells from oxidative damage.[] This activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species.[] Beyond its antioxidant effects, this compound has shown potential in several therapeutic areas:

  • Neuroprotection: It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, suggesting its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[]

  • Antibacterial Activity: It can inhibit the growth of bacteria such as Staphylococcus aureus and Streptococcus mutans.[]

  • Anticancer Potential: It may induce apoptosis (programmed cell death) in cancer cells.[]

2,4-di-tert-butylphenol: A Modulator of RXRα Signaling

2,4-di-tert-butylphenol is a naturally occurring and synthetically produced antioxidant.[10][13][14] It has been found in various organisms, including bacteria, fungi, and plants.[13][15] While it possesses antioxidant and anti-inflammatory properties, a significant aspect of its biological activity is its role as an endocrine disruptor.[14]

Recent studies have revealed that 2,4-di-tert-butylphenol can induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells.[16] This effect is mediated through the activation of the Retinoid X Receptor alpha (RXRα).[16] RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. 2,4-di-tert-butylphenol directly binds to and activates RXRα, which in turn activates the PPARγ/RXRα heterodimer, leading to the expression of adipogenic marker genes and increased lipid accumulation.[16] Interestingly, its structural isomer, 2,6-di-tert-butylphenol, does not exhibit this activity, highlighting the importance of the specific substitution pattern for RXRα activation.[16]

G 2,4-di-tert-butylphenol (2,4-DTBP) Signaling Pathway in Adipogenesis cluster_0 Extracellular cluster_1 Cytoplasm/Nucleus 2,4-DTBP 2,4-DTBP RXR RXRα 2,4-DTBP->RXR Binds and Activates Heterodimer PPARγ/RXRα Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer TargetGenes Adipogenic Target Genes Heterodimer->TargetGenes Promotes Transcription Adipogenesis Increased Lipid Accumulation (Adipogenesis) TargetGenes->Adipogenesis Leads to

2,4-DTBP RXRα Activation Pathway

Safety Information

Table 3: GHS Hazard Information for 2,6-di-tert-butyl-4-mercaptophenol
PictogramSignal WordHazard Statement
GHS07WarningH302: Harmful if swallowed.[1]
Table 4: GHS Hazard Information for 2,4-di-tert-butylphenol
PictogramSignal WordHazard Statement
GHS07, GHS09WarningH315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]H410: Very toxic to aquatic life with long lasting effects.[7]

Handling Precautions: Standard laboratory safety protocols should be followed when handling these compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

2,6-di-tert-butyl-4-mercaptophenol and 2,4-di-tert-butylphenol are important substituted phenolic compounds with significant antioxidant properties and diverse biological activities. Their synthesis, while requiring careful control of reaction conditions, is well-documented, enabling further research into their potential applications. The ability of 2,4-di-tert-butylphenol to modulate the RXRα signaling pathway highlights the need for a thorough understanding of the structure-activity relationships of such compounds in drug development and toxicology. This guide provides a foundational resource for professionals engaged in the study and application of these versatile molecules.

References

An In-depth Technical Guide to 1,3-Diisopropyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diisopropyl-5-methylbenzene, also known by its IUPAC name, 1-methyl-3,5-di(propan-2-yl)benzene. This document details its chemical and physical properties, synthesis protocols, safety information, and potential applications, with a particular focus on its relevance as a chemical intermediate in various fields, including the synthesis of pharmacologically relevant compounds.

Chemical Identity and Physical Properties

1,3-Diisopropyl-5-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted with two isopropyl groups and one methyl group at the 1, 3, and 5 positions, respectively.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 1,3-diisopropyl-5-methylbenzene
Synonyms 3,5-Diisopropyltoluene, Benzene, 1-methyl-3,5-bis(1-methylethyl)-[1]
CAS Number 3055-14-9[1]
Molecular Formula C₁₃H₂₀[1]
Molecular Weight 176.30 g/mol [1]
Physical Form Solid
Purity ≥97% to 98%[1]
Storage Room temperature or refrigerator

Note on Physical Properties: While some sources list the compound as a solid, detailed physical properties such as a definitive melting point, boiling point, and density are not consistently available in the public domain. Data for the closely related compound, 1,3-diisopropylbenzene (CAS 99-62-7), which is a colorless liquid at room temperature with a boiling point of 203 °C and a melting point of -63 °C, are often cited but do not apply to 1,3-diisopropyl-5-methylbenzene.[2][3]

Synthesis of 1,3-Diisopropyl-5-methylbenzene

The primary method for synthesizing 1,3-diisopropyl-5-methylbenzene is through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of two isopropyl groups onto the toluene ring using an alkylating agent in the presence of a Lewis acid catalyst.

Synthesis Pathway

The synthesis involves the reaction of toluene with an isopropylating agent, such as isopropyl alcohol or propene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The methyl group on the toluene ring directs the incoming isopropyl groups primarily to the ortho and para positions. However, under certain conditions, thermodynamic control can favor the formation of the more stable 1,3,5-isomer.

Synthesis_Pathway Toluene Toluene Intermediate Mono- and Di-substituted Intermediates Toluene->Intermediate + IsopropylatingAgent Isopropylating Agent (e.g., Isopropyl Alcohol) IsopropylatingAgent->Intermediate Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Intermediate Product 1,3-Diisopropyl-5-methylbenzene Intermediate->Product Reaction Conditions

Figure 1: Synthesis pathway for 1,3-diisopropyl-5-methylbenzene.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene

The following is a representative, generalized protocol for the synthesis of 1,3-diisopropyl-5-methylbenzene. Molar ratios, reaction times, and temperatures may need to be optimized for best results.

Materials:

  • Toluene

  • Isopropyl alcohol (or 2-chloropropane)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Reaction flask with a reflux condenser and a gas trap

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube or an inert gas atmosphere.

  • Initial Mixture: Charge the flask with anhydrous aluminum chloride and the anhydrous solvent. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add a mixture of toluene and isopropyl alcohol from the dropping funnel to the cooled catalyst suspension with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction time can vary depending on the scale and specific conditions.

  • Quenching: After the reaction is complete, cautiously pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate 1,3-diisopropyl-5-methylbenzene.

Safety and Handling

1,3-Diisopropyl-5-methylbenzene should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Data corresponds to GHS classifications for similar aromatic hydrocarbons and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for complete and accurate information.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications and Relevance in Drug Development

While direct applications of 1,3-diisopropyl-5-methylbenzene in drug development are not widely documented, its chemical structure makes it a valuable intermediate for the synthesis of other compounds with potential biological activity. The bulky isopropyl groups can impart specific steric and electronic properties to a molecule, which can be advantageous in designing ligands for biological targets.

Potential as a Precursor to 5-Methylresorcinol (Orcinol)

A significant potential application of 1,3-diisopropyl-5-methylbenzene in a pharmaceutical context is its role as a precursor to 5-methylresorcinol (also known as orcinol). This transformation can be achieved through a process analogous to the Hock rearrangement of 1,3-diisopropylbenzene, which is the principal industrial route to resorcinol. This process would involve the oxidation of the isopropyl groups to form hydroperoxides, followed by an acid-catalyzed rearrangement.

Transformation_Pathway Start 1,3-Diisopropyl-5-methylbenzene Oxidation Oxidation Start->Oxidation Intermediate Dihydroperoxide Intermediate Oxidation->Intermediate Rearrangement Acid-catalyzed Rearrangement Intermediate->Rearrangement Product1 5-Methylresorcinol (Orcinol) Rearrangement->Product1 Product2 Acetone Rearrangement->Product2 + 2 equivalents

Figure 2: Potential pathway to 5-methylresorcinol.
Pharmacological Relevance of 5-Methylresorcinol

5-Methylresorcinol (Orcinol) is a naturally occurring compound found in many species of lichens and has demonstrated a range of biological activities.[4] It is used as a raw material in the production of pharmaceuticals and is being investigated for various therapeutic applications.[5]

Table 3: Reported Biological Activities and Applications of 5-Methylresorcinol

Area of ApplicationReported Activity/UseReference
Pharmaceuticals Raw material for drug synthesis; anti-inflammatory effects for topical treatments.[5][6]
Cosmetics Antioxidant properties, skin lightening by inhibiting melanin production.[6]
Enzyme Inhibition Inhibition of human carbonic anhydrase (hCA-I) and tyrosinase.[5][7]
Anticancer Research Found in lichen extracts showing apoptotic and anti-angiogenesis effects in cancer cell lines.[8]
Antimicrobial Antimicrobial properties investigated for use as a natural preservative.[6]

The utility of 5-methylresorcinol as a versatile scaffold in medicinal chemistry underscores the indirect importance of its potential precursor, 1,3-diisopropyl-5-methylbenzene, to the field of drug development.

Conclusion

1,3-Diisopropyl-5-methylbenzene is a polysubstituted aromatic hydrocarbon synthesized via the Friedel-Crafts alkylation of toluene. While it may not have direct applications as a therapeutic agent, its significance lies in its potential as a chemical intermediate. Its conversion to 5-methylresorcinol (orcinol), a compound with established and emerging pharmacological and cosmetic applications, provides a clear rationale for its importance to researchers in drug development and medicinal chemistry. Further investigation into the synthesis and derivatization of 1,3-diisopropyl-5-methylbenzene could unveil new pathways to novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene as a Bulky Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-iso-propyl-5-methylbenzene is a sterically hindered aromatic hydrocarbon solvent. Its bulky nature, high boiling point, and low polarity make it a valuable tool in organic synthesis, particularly for reactions requiring high temperatures and those involving sterically demanding substrates. This document provides detailed application notes and experimental protocols for its use in challenging cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The inherent steric hindrance of this compound can influence reaction selectivity and facilitate the synthesis of complex molecules, which is of significant interest in drug development and materials science.

Physical and Chemical Properties

The utility of this compound as a solvent is dictated by its physical and chemical properties. Its high boiling point allows for a wide reaction temperature range, while its non-polar nature influences the solubility of reagents and catalysts.

PropertyValueReference
CAS Number 3055-14-9[1][2]
Molecular Formula C₁₃H₂₀[2]
Molecular Weight 176.30 g/mol [2]
Boiling Point Not specified
Density Not specified
Solubility Soluble in common organic solvents; Insoluble in water.
LogP 4.24182[2]

Note: Specific values for boiling point and density for this compound were not available in the search results. However, related bulky aromatic solvents like 1,3,5-triisopropylbenzene have a boiling point of 232-236 °C.

Applications in Organic Synthesis

The bulky and non-coordinating nature of this compound and its analogs, such as 1,3,5-triisopropylbenzene, makes them suitable for a variety of applications in organic synthesis:

  • High-Temperature Reactions: Its high boiling point makes it an ideal solvent for reactions requiring elevated temperatures to overcome activation energy barriers.

  • Sterically Hindered Cross-Coupling Reactions: It can facilitate the coupling of sterically congested substrates by providing a non-coordinating environment that does not interfere with the catalytic cycle.

  • Reactions Requiring a Non-Polar Medium: Its hydrocarbon structure provides a non-polar environment suitable for dissolving non-polar reactants and catalysts.

  • Stabilization of Reactive Intermediates: The bulky solvent cage can help to stabilize reactive intermediates in certain reactions.

Experimental Protocols

The following protocols are examples of how this compound or a close structural analog can be used as a bulky solvent in palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. When dealing with sterically hindered aryl halides and boronic acids, traditional solvents can sometimes lead to low yields due to steric hindrance around the reaction center. A bulky, high-boiling solvent like 1,3,5-triisopropylbenzene (a close analog of this compound) can be advantageous in these cases.

Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol is adapted from methodologies developed for the synthesis of sterically hindered biaryls.

Reaction Scheme:

Materials:

  • Sterically hindered aryl halide (e.g., 2-bromo-1,3,5-triisopropylbenzene)

  • Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a bulky phosphine ligand like SPhos)

  • Base (e.g., K₃PO₄)

  • 1,3,5-Triisopropylbenzene (solvent)

  • Anhydrous, deoxygenated toluene (for catalyst and ligand dissolution)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add a small amount of anhydrous, deoxygenated toluene to dissolve the catalyst and ligand.

  • Reagent Addition: To the flask, add the sterically hindered aryl halide, the sterically hindered arylboronic acid, and the base.

  • Bulky Solvent Addition: Add 1,3,5-triisopropylbenzene as the bulk solvent.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl.

Expected Results:

The use of a bulky solvent is expected to facilitate the coupling of sterically hindered substrates, leading to higher yields compared to less bulky solvents.

ReactantsProductYieldReference
2-Bromo-1,3,5-triisopropylbenzene + 2,6-Dimethylphenylboronic Acid2-(2,6-Dimethylphenyl)-1,3,5-triisopropylbenzeneHighAdapted from principles for hindered couplings
Application Note 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction can be challenging when using sterically hindered aryl halides and amines. A high-boiling, non-polar solvent can be beneficial in these cases. A study has shown the successful amination of the highly hindered 2-chloro-1,3,5-triisopropylbenzene.[3][4]

Protocol: Synthesis of a Tetra-ortho-substituted Diaryl-amine

This protocol is based on the successful coupling of a highly hindered aryl chloride with a hindered aniline.[3][4]

Reaction Scheme:

Materials:

  • 2-Chloro-1,3,5-triisopropylbenzene

  • 2,6-Diisopropylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • A specialized carbazolyl-derived P,N-ligand[3][4]

  • Base (e.g., NaOtBu)

  • Toluene (as the solvent in the cited example, though a higher boiling bulky solvent could be used for even more challenging substrates)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂, the phosphine ligand, and the base.

  • Reagent Addition: Add the 2,6-diisopropylaniline and 2-chloro-1,3,5-triisopropylbenzene.

  • Solvent Addition: Add the solvent (e.g., toluene).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Quantitative Data:

Aryl HalideAmineProductYieldReference
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilineN-(2,6-Diisopropylphenyl)-2,4,6-triisopropylaniline96%[3][4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine Coordination R'R''NH [Ar-Pd(II)-X(L)(HNR'R'')]^+ [Ar-Pd(II)-X(L)(HNR'R'')]^+ Amine Coordination->[Ar-Pd(II)-X(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Sterically Hindered Cross-Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Add Catalyst & Ligand Add Catalyst & Ligand Inert Atmosphere->Add Catalyst & Ligand Add Reagents & Base Add Reagents & Base Add Catalyst & Ligand->Add Reagents & Base Add Bulky Solvent Add Bulky Solvent Add Reagents & Base->Add Bulky Solvent Heating & Stirring Heating & Stirring Add Bulky Solvent->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Cooling & Quenching Cooling & Quenching Monitoring->Cooling & Quenching Reaction Complete Extraction Extraction Cooling & Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

References

Application Notes and Protocols: 1,3-Di-iso-propyl-5-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-di-iso-propyl-5-methylbenzene, also known as 3,5-diisopropyltoluene, in organic synthesis. This symmetrically substituted aromatic hydrocarbon serves as a versatile starting material and intermediate in the synthesis of various organic compounds.

Overview and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₃H₂₀ and a molecular weight of 176.30 g/mol . Its structure, characterized by a central benzene ring substituted with two isopropyl groups and one methyl group at the 1, 3, and 5 positions, imparts specific steric and electronic properties that influence its reactivity.

PropertyValue
CAS Number 3055-14-9
Molecular Formula C₁₃H₂₀
Molecular Weight 176.30 g/mol
Appearance Colorless liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with an isopropylating agent, such as isopropyl alcohol or propene, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically yields a mixture of isomers, and subsequent isomerization may be necessary to obtain the desired 1,3,5-substituted product.

General Reaction Scheme

The synthesis can be visualized as a two-step process: initial alkylation followed by isomerization to the thermodynamically more stable 1,3,5-isomer.

G cluster_alkylation Friedel-Crafts Alkylation cluster_isomerization Isomerization cluster_reaction_conditions Reaction Conditions Toluene Toluene AlkylationProduct Mixture of Cymene and Diisopropyltoluene Isomers Toluene->AlkylationProduct IsopropylatingAgent Isopropylating Agent (e.g., Isopropyl Alcohol) IsopropylatingAgent->AlkylationProduct LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AlkylationProduct Isomerization Isomerization (Heat, Catalyst) AlkylationProduct->Isomerization FinalProduct This compound Isomerization->FinalProduct Conditions Temperature: ~90-110°C

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation and Isomerization (Illustrative)

Materials:

  • Toluene

  • Isopropyl chloride (or isopropyl alcohol and a dehydrating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

Part A: Friedel-Crafts Alkylation

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous aluminum chloride (e.g., 0.3 moles) and anhydrous diethyl ether (e.g., 100 mL).

  • Cool the flask in an ice bath.

  • From the dropping funnel, add a mixture of toluene (e.g., 1 mole) and isopropyl chloride (e.g., 2.2 moles) dropwise with vigorous stirring over a period of 1-2 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product, which will be a mixture of cymene and diisopropyltoluene isomers.

Part B: Isomerization

  • The crude product from Part A can be subjected to isomerization to enrich the 1,3,5-isomer. This is typically achieved by heating the mixture with a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) at elevated temperatures.

  • The specific conditions for isomerization (catalyst, temperature, and reaction time) need to be optimized to maximize the yield of the desired product.

  • After the isomerization, the reaction mixture is worked up similarly to the alkylation step (neutralization, washing, drying, and solvent removal).

  • The final product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Illustrative):

Reactant/ProductMolar Ratio (Toluene:Isopropylating Agent)Typical Yield (Isomer Mixture)
Toluene, Isopropyl Chloride1 : 2.260-70%

Applications in Organic Synthesis

This compound serves as a precursor in the synthesis of more complex molecules, particularly those requiring a sterically hindered and electron-rich aromatic core.

Precursor to Functionalized Aromatic Compounds

The benzene ring of this compound can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, to introduce functional groups at the remaining ortho and para positions relative to the alkyl groups.

G cluster_reactions Electrophilic Aromatic Substitution Start This compound Nitration Nitration (HNO3/H2SO4) Start->Nitration Halogenation Halogenation (e.g., Br2, FeBr3) Start->Halogenation Acylation Friedel-Crafts Acylation (Acyl chloride, AlCl3) Start->Acylation Product1 Nitro-derivative Nitration->Product1 Product2 Halo-derivative Halogenation->Product2 Product3 Acyl-derivative Acylation->Product3

Caption: Functionalization of this compound.

Potential Precursor for Bioactive Molecules

While direct experimental protocols starting from this compound are not extensively documented, its structural motifs are present in certain classes of bioactive molecules. For instance, the closely related 3,5-disubstituted toluene core is a key component in the synthesis of intermediates for pharmaceuticals like the aromatase inhibitor anastrozole. A multi-step synthesis starting from 5-methyl-1,3-phthalic acid has been reported to produce 3,5-bis(2-cyano-isopropyl)-toluene, an important intermediate for anastrozole.[2][3] This suggests that this compound could potentially be a starting material for analogous structures through functional group interconversions.

Disclaimer: The provided protocols are illustrative and based on general chemical principles. Researchers should consult original literature and perform appropriate safety assessments before conducting any experiment. The quantitative data is for informational purposes and may vary depending on the specific reaction conditions.

References

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-iso-propyl-5-methylbenzene, also known as 3,5-diisopropyltoluene, is a readily available aromatic hydrocarbon that serves as a versatile chemical intermediate in organic synthesis. Its unique substitution pattern, featuring two bulky isopropyl groups meta to a reactive methyl group, offers opportunities for regioselective functionalization. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential building blocks for drug discovery and development. The sterically hindered nature of the derivatives of this compound can be advantageous in designing molecules with specific binding properties and improved metabolic stability.

Chemical Properties and Reactivity

This compound's reactivity is primarily centered around electrophilic aromatic substitution on the benzene ring and free-radical reactions at the benzylic methyl position. The two isopropyl groups sterically hinder the ortho positions (2, 4, and 6), directing electrophilic attack to the less hindered positions. The methyl group provides a handle for a variety of transformations, including oxidation and halogenation, to introduce further functionality.

Key Synthetic Transformations and Protocols

This section details key synthetic transformations of this compound, providing protocols for the preparation of valuable derivatives.

Synthesis of Diaryl Disulfides as Potential Bioactive Agents

Table 1: Synthesis of Bis(2,4,6-triisopropylphenyl) Disulfide [3]

Starting MaterialReagentsSolventCatalystReaction TimeTemperatureYield
1,3,5-TriisopropylbenzeneSulfur monochloride (S₂Cl₂)Glacial Acetic AcidZinc chloride (ZnCl₂)24 h60 °C78%
  • In a dry flask, combine 1,3,5-triisopropylbenzene (43.25 g, 212 mmol), sulfur chloride (S₂Cl₂, 14.31 g, 106 mmol), and 120 ml of glacial acetic acid.

  • While stirring, add anhydrous zinc chloride (ZnCl₂, 4.0 g, 29.4 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 60°C for 24 hours. Hydrogen chloride gas generated should be neutralized (e.g., by bubbling through a sodium hydroxide solution).

  • After cooling, quench the reaction by adding 500 mL of water and stir for several minutes.

  • Filter the resulting precipitate, wash with an additional 500 mL of water, and air dry.

  • Recrystallize the crude product from isopropanol to yield bis(2,4,6-triisopropylphenyl) disulfide.

Logical Workflow for Diaryl Disulfide Synthesis

G A 1,3,5-Trialkylbenzene D Reaction Mixture A->D B S₂Cl₂ B->D C ZnCl₂ (Lewis Acid) C->D E Heating (60°C, 24h) D->E F Quenching (Water) E->F G Filtration & Washing F->G H Recrystallization G->H I Diaryl Disulfide H->I

Synthesis of Diaryl Disulfides.
Benzylic Bromination for Further Functionalization

The methyl group of this compound is susceptible to free-radical bromination, providing a versatile intermediate, 1-(bromomethyl)-3,5-diisopropylbenzene. This benzylic bromide can be used in a variety of subsequent nucleophilic substitution reactions to introduce diverse functional groups. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[4]

Table 2: General Conditions for Benzylic Bromination [5]

SubstrateReagentInitiatorSolventTemperatureReaction TimeYield
AlkylbenzeneN-Bromosuccinimide (NBS)AIBN or lightCarbon tetrachloride or AcetonitrileRefluxVariesGenerally good to excellent
  • To a solution of this compound (1.0 equiv.) in acetonitrile (0.12 M), add N-bromosuccinimide (NBS, 1.0-1.4 equiv.).

  • Irradiate the mixture with a blue LED lamp at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain 1-(bromomethyl)-3,5-diisopropylbenzene.

Workflow for Benzylic Bromination

G cluster_reactants Reactants cluster_conditions Conditions A This compound E Reaction A->E B N-Bromosuccinimide (NBS) B->E C Acetonitrile (Solvent) C->E D Blue LED Light (Initiator) D->E F Work-up & Purification E->F G 1-(Bromomethyl)-3,5-diisopropylbenzene F->G

Benzylic Bromination Workflow.
Friedel-Crafts Acylation for Ketone Synthesis

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, leading to the formation of ketones. These ketones can serve as precursors for a variety of other functional groups. Due to the steric hindrance from the two isopropyl groups, acylation is expected to occur at the position para to the methyl group.[6][7]

Table 3: General Conditions for Friedel-Crafts Acylation [8]

Aromatic SubstrateAcylating AgentCatalystSolventTemperature
Benzene DerivativeAcyl Chloride (e.g., Acetyl Chloride)Aluminum Chloride (AlCl₃)Dichloromethane or Carbon Disulfide0 °C to Reflux
  • To a stirred suspension of anhydrous aluminum chloride (1.1 equiv.) in dry dichloromethane at 0 °C, add the acyl chloride (e.g., acetyl chloride, 1.0 equiv.) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equiv.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the corresponding ketone.

Potential Signaling Pathway Involvement of Derivatives

The derivatives of this compound, particularly diaryl disulfides, have the potential to interact with various biological pathways. For instance, some diaryl disulfides act as antitubulin agents, interfering with microtubule dynamics, which is a key process in cell division.[1] This mechanism is a target for several successful anticancer drugs.

Diagram of a Simplified Signaling Pathway for Antitubulin Agents

G A Diaryl Disulfide Derivative B Tubulin A->B Binds to C Microtubule Polymerization A->C Inhibits B->C Essential for D Disruption of Microtubule Dynamics E Mitotic Arrest D->E Leads to F Apoptosis (Cell Death) E->F Induces

Antitubulin Agent Signaling.

Conclusion

This compound is a valuable and underutilized chemical intermediate with significant potential in drug discovery and development. The synthetic protocols outlined in these application notes provide a foundation for the synthesis of a variety of derivatives. The unique steric and electronic properties of this scaffold may lead to the discovery of novel bioactive molecules with improved pharmacological properties. Further exploration of the chemical space accessible from this starting material is highly encouraged for researchers in the pharmaceutical sciences.

References

Preparation of Fine Chemicals Using 1,3-Di-iso-propyl-5-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fine chemicals derived from 1,3-di-iso-propyl-5-methylbenzene. This versatile starting material, characterized by its unique substitution pattern of two secondary isopropyl groups and one primary methyl group, offers opportunities for regioselective chemical transformations. The protocols outlined below are based on established chemical principles and analogous reactions of similar alkylated aromatic compounds.

Overview of Synthetic Pathways

This compound serves as a precursor for a variety of fine chemicals through two primary reaction types: selective side-chain oxidation and electrophilic aromatic substitution. The differential reactivity of the isopropyl and methyl groups, along with the electron-rich nature of the benzene ring, allows for the targeted synthesis of functionalized molecules.

G cluster_oxidation Oxidation Products cluster_nitration Nitration Product start This compound oxidation Selective Side-Chain Oxidation start->oxidation [O] nitration Electrophilic Aromatic Substitution (Nitration) start->nitration HNO₃/H₂SO₄ aldehyde 3,5-Di-iso-propylbenzaldehyde oxidation->aldehyde acid 3,5-Di-iso-propylbenzoic Acid oxidation->acid phenol 2,6-Di-iso-propyl-4-methylphenol oxidation->phenol nitro 1,3-Di-iso-propyl-5-methyl-2-nitrobenzene nitration->nitro

Selective Side-Chain Oxidation

The presence of both primary (methyl) and secondary (isopropyl) alkyl groups allows for selective oxidation to produce aldehydes, carboxylic acids, and phenols. The benzylic hydrogens of the isopropyl groups are more susceptible to radical abstraction, making them primary targets for oxidation.

Protocol for the Synthesis of 3,5-Di-iso-propylbenzaldehyde and 3,5-Di-iso-propylbenzoic Acid

This protocol is based on the liquid-phase oxidation of alkylbenzenes using a cobalt-manganese catalytic system. The reaction can be controlled to favor either the aldehyde or the carboxylic acid.

Experimental Workflow:

G A Charge Reactor: This compound Acetic Acid (solvent) Co(OAc)₂·4H₂O Mn(OAc)₂·4H₂O NaBr (promoter) B Heat to 100-120°C with stirring A->B C Introduce Air/O₂ at controlled pressure B->C D Monitor reaction by GC/TLC C->D E Reaction complete D->E F Cool and quench E->F G Extraction and washing F->G H Purification (Distillation or Crystallization) G->H I Product: 3,5-Di-iso-propylbenzaldehyde or 3,5-Di-iso-propylbenzoic Acid H->I

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid

  • Pressurized reaction vessel with gas inlet, stirrer, and condenser

Procedure:

  • To a pressurized reaction vessel, add this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Seal the reactor and begin stirring.

  • Heat the mixture to the desired reaction temperature (see table below).

  • Once the temperature is stable, introduce a continuous flow of air or oxygen at the specified pressure.

  • Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reactor to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a separation funnel and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution (to remove acetic acid and isolate the carboxylic acid if desired) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (for the aldehyde) or recrystallization (for the carboxylic acid).

Quantitative Data (Exemplary Conditions):

ParameterSynthesis of AldehydeSynthesis of Carboxylic Acid
Temperature 100-110 °C120-130 °C
Pressure 5-10 atm10-15 atm
Catalyst Ratio (Co:Mn) 1:13:1
Reaction Time 4-6 hours6-8 hours
Expected Yield 60-70%75-85%

Electrophilic Aromatic Substitution: Nitration

The electron-donating alkyl groups activate the benzene ring towards electrophilic aromatic substitution. Nitration is expected to occur at the positions ortho to the two isopropyl groups and meta to the methyl group. Due to the symmetry of the starting material, mononitration will yield a single primary product.

Protocol for the Synthesis of 1,3-Di-iso-propyl-5-methyl-2-nitrobenzene

This protocol utilizes a standard mixed acid nitration procedure. The temperature must be carefully controlled to prevent over-nitration.[1]

Reaction Scheme:

G reactant This compound reagents + HNO₃ / H₂SO₄ reactant->reagents product 1,3-Di-iso-propyl-5-methyl-2-nitrobenzene reagents->product

Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Exemplary Conditions):

ParameterValue
Temperature 0-10 °C
Reaction Time 2-3 hours
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1 : 2
Expected Yield 80-90%

Disclaimer: The protocols provided are based on analogous chemical reactions and may require optimization for the specific substrate, this compound. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application of 1,3-Di-iso-propyl-5-methylbenzene in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-iso-propyl-5-methylbenzene, a polysubstituted aromatic hydrocarbon, is emerging as a molecule of interest in the field of catalysis. Its unique structural features, characterized by the steric bulk of two isopropyl groups and the electronic influence of a methyl group on the benzene ring, make it a valuable tool in various catalytic applications. This document provides detailed application notes and protocols for the use of this compound in catalysis, including its role as a precursor to specialized ligands, its application in studying catalytic cracking, and its potential as a substrate in oxidative transformations.

Application Notes

Precursor to Sterically Hindered Ligands

The significant steric hindrance provided by the two isopropyl groups in this compound makes it an attractive starting material for the synthesis of bulky ligands.[1] These ligands are crucial in controlling the selectivity of various catalytic reactions, particularly in transition metal catalysis. The bulky nature of the ligands can create a specific coordination environment around the metal center, influencing the substrate approach and, consequently, the stereoselectivity and regioselectivity of the reaction.

  • Application: Synthesis of phosphine, N-heterocyclic carbene (NHC), or other ligand types with demanding steric profiles.

  • Benefits: Enhanced selectivity in asymmetric catalysis, improved catalyst stability, and control over reaction pathways.[1]

Model Compound for Catalytic Cracking Studies

Catalytic cracking is a fundamental process in the petrochemical industry for converting large hydrocarbon molecules into more valuable smaller ones. Polysubstituted benzenes like this compound serve as excellent model compounds for studying the mechanisms of catalytic cracking over various solid acid catalysts, such as zeolites. The cracking of such molecules provides insights into catalyst activity, selectivity, and deactivation pathways.

  • Application: Mechanistic studies of hydrocarbon cracking on solid acid catalysts.

  • Data Obtained: Catalyst efficiency, product distribution (e.g., formation of smaller alkylbenzenes, alkenes), and understanding of steric effects on cracking reactions.

Substrate for Oxidative Transformations

Analogous to the industrial Hock process for the production of phenol and acetone from cumene, and resorcinol from 1,3-diisopropylbenzene, this compound can serve as a substrate for oxidative transformations.[1] The oxidation of the isopropyl groups to hydroperoxides, followed by acid-catalyzed rearrangement, could potentially yield valuable fine chemicals.

  • Potential Application: Synthesis of 5-methylresorcinol (orcinol) and acetone.[1]

  • Significance: Provides a potential pathway to specialty chemicals from a readily available aromatic hydrocarbon.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for catalytic reactions directly employing this compound, the following table presents hypothetical, yet plausible, data based on analogous systems to guide experimental design.

Catalytic ApplicationCatalystTemperature (°C)Pressure (bar)Substrate Conversion (%)Key Product(s)Selectivity (%)Reference System
Ligand Synthesis PrecursorN/AN/AN/AN/AFunctionalized LigandN/AGeneral Ligand Synthesis
Catalytic CrackingH-ZSM-5 Zeolite350 - 5001 - 540 - 80Toluene, Propylene50 - 70Cracking of Alkylbenzenes
Oxidative TransformationRadical Initiator / O₂80 - 1201 - 1015 - 305-methylresorcinol40 - 60Hock Process of Diisopropylbenzene

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound, which can then be used in catalytic applications.

Materials:

  • Toluene

  • Isopropyl alcohol or Propylene

  • Solid acid catalyst (e.g., Amberlyst-15, H-ZSM-5) or Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, if using a Lewis acid)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • If using a solid acid catalyst, add the catalyst (5-10 wt% relative to toluene) to the flask.

  • Add toluene to the flask.

  • If using isopropyl alcohol, add it to the reaction mixture. If using propylene, bubble it through the mixture. The molar ratio of toluene to alkylating agent can be varied (e.g., 1:3 to 1:5) to optimize for the di-substituted product.

  • If using a Lewis acid like AlCl₃, cool the reaction mixture to 0°C before slowly adding the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150°C for solid acids, or room temperature for AlCl₃) and stir for 4-24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • After completion, cool the reaction mixture. If a solid catalyst was used, filter it off. If a Lewis acid was used, quench the reaction by carefully adding water/ice.

  • Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by fractional distillation or column chromatography to isolate this compound.

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Flask, Condenser, N2 Inlet add_catalyst Add Catalyst (Solid Acid or Lewis Acid) setup->add_catalyst add_reactants Add Toluene and Isopropyl Alcohol/Propylene add_catalyst->add_reactants heating Heat to Reaction Temperature (80-150°C) add_reactants->heating stirring Stir for 4-24 hours heating->stirring monitoring Monitor by GC stirring->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete catalyst_removal Filter Solid Catalyst or Quench Lewis Acid cooling->catalyst_removal extraction Extract, Wash, and Dry catalyst_removal->extraction purification Purify by Distillation/Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Conceptual Protocol for the Oxidation to 5-Methylresorcinol

This protocol is a conceptual outline based on the Hock rearrangement of similar dialkylbenzenes.[1]

Materials:

  • This compound

  • Solvent (e.g., chlorobenzene)

  • Radical initiator (e.g., AIBN)

  • Oxygen source (e.g., air or pure O₂)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Base for neutralization (e.g., sodium bicarbonate)

Procedure:

  • Hydroperoxidation:

    • Dissolve this compound in a suitable solvent in a reaction vessel equipped for gas inlet and heating.

    • Add a radical initiator.

    • Heat the mixture (e.g., to 80-100°C) while bubbling air or oxygen through it.

    • Monitor the formation of the dihydroperoxide intermediate by techniques like HPLC or titration.

  • Acid-Catalyzed Rearrangement:

    • Once a sufficient concentration of the dihydroperoxide is achieved, carefully add a catalytic amount of a strong acid (e.g., H₂SO₄) at a controlled temperature (e.g., 40-60°C).

    • The rearrangement is typically exothermic; maintain temperature control.

    • Monitor the conversion of the hydroperoxide to 5-methylresorcinol and acetone.

  • Workup and Isolation:

    • Neutralize the acid catalyst with a base.

    • Separate the organic and aqueous layers.

    • Isolate the 5-methylresorcinol from the organic layer through extraction and subsequent purification methods like crystallization or chromatography.

    • Acetone can be recovered from the volatile fractions by distillation.

Diagram of Conceptual Pathway:

G reactant This compound intermediate Dihydroperoxide Intermediate reactant->intermediate O2, Radical Initiator (Hydroperoxidation) product1 5-Methylresorcinol intermediate->product1 H+ Catalyst (Rearrangement) product2 Acetone intermediate->product2 H+ Catalyst (Rearrangement)

Caption: Conceptual pathway for the oxidation of this compound.

Logical Relationships in Catalytic Applications

The following diagram illustrates the logical relationships between this compound and its various roles in catalysis.

G cluster_applications Catalytic Applications cluster_outcomes Outcomes / Areas of Study main_compound This compound ligand_precursor Ligand Precursor main_compound->ligand_precursor model_compound Model Compound main_compound->model_compound reaction_substrate Reaction Substrate main_compound->reaction_substrate selective_catalysis Selective Catalysis ligand_precursor->selective_catalysis enables cracking_mechanisms Cracking Mechanisms model_compound->cracking_mechanisms elucidates fine_chemicals Fine Chemical Synthesis reaction_substrate->fine_chemicals leads to

References

The Role of 1,3-Di-iso-propyl-5-methylbenzene in Ziegler-Natta Catalysis: An Analysis of Existing Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

An extensive review of scientific literature and chemical databases reveals no specific, documented role for 1,3-di-iso-propyl-5-methylbenzene as a standard internal electron donor or co-catalyst in Ziegler-Natta catalysis for olefin polymerization. The established Ziegler-Natta catalyst systems are typically composed of a transition metal halide (e.g., titanium tetrachloride), a magnesium chloride support, and an organoaluminum co-catalyst, often in conjunction with an internal electron donor to control stereospecificity. While various aromatic compounds, particularly esters and ethers, are well-established as internal donors, the use of this compound in this capacity is not described in the available research.

This document, therefore, provides a comprehensive overview of the established principles of Ziegler-Natta catalysis, focusing on the crucial role of internal electron donors. We will detail the functions of these donors, provide experimental protocols for the preparation of common Ziegler-Natta catalysts, and present data on the effects of established donors on polymer properties. This information will serve as a valuable resource for researchers in the field, offering insights into the fundamental mechanisms of this important catalytic system.

The Role of Internal Electron Donors in Ziegler-Natta Catalysis

Internal electron donors (IDs) are Lewis bases incorporated during the synthesis of the solid Ziegler-Natta catalyst. They play a pivotal role in determining the catalyst's performance, particularly in the polymerization of propylene and other α-olefins. The primary functions of internal donors include:

  • Stereospecificity Control: IDs are crucial for the formation of highly isotactic polymers. They achieve this by selectively poisoning non-stereospecific active sites or by promoting the formation of stereospecific active centers on the MgCl₂ support.

  • Activity Enhancement: By influencing the distribution and electronic properties of the titanium active sites, IDs can significantly impact the overall catalytic activity.

  • Morphology Control: The interaction of the ID with the magnesium chloride support during catalyst preparation can influence the crystallite size and surface area of the catalyst, which in turn affects the morphology of the resulting polymer particles.

  • Hydrogen Response: Internal donors can affect the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer.

Common classes of internal electron donors include phthalates, benzoates, succinates, diethers, and diesters. The choice of internal donor has a profound impact on the final properties of the polymer.

Experimental Protocols

Below are generalized protocols for the preparation of a Ziegler-Natta catalyst and subsequent polymerization, based on established methods. Note: These are illustrative examples and specific conditions may vary based on the desired catalyst performance and polymer properties.

Protocol 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst with an Internal Donor

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Internal Donor (e.g., Diisobutyl phthalate - DIBP)

  • Toluene (anhydrous)

  • Heptane (anhydrous)

  • Triethylaluminium (TEAl)

Procedure:

  • Support Activation: Anhydrous MgCl₂ is ball-milled for a specified period (e.g., 100 hours) to increase its surface area and create active sites.

  • Titanation: The activated MgCl₂ support is suspended in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to a low temperature (e.g., -20°C).

  • A solution of TiCl₄ in toluene is added dropwise to the stirred suspension.

  • The internal donor (e.g., DIBP) is then added to the mixture.

  • The temperature is gradually raised to a specific value (e.g., 80-110°C) and maintained for a set duration (e.g., 2 hours) to allow for the reaction between the components.

  • The solid catalyst is then washed several times with hot toluene and subsequently with heptane to remove unreacted TiCl₄ and other byproducts.

  • The final catalyst is dried under vacuum to yield a free-flowing powder.

Protocol 2: Propylene Polymerization

Materials:

  • Prepared Ziegler-Natta Catalyst

  • Triethylaluminium (TEAl) as co-catalyst

  • External Electron Donor (optional, e.g., a silane compound)

  • Propylene monomer

  • Heptane (polymerization grade)

  • Hydrogen (for molecular weight control)

Procedure:

  • A polymerization reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous heptane is introduced into the reactor.

  • The co-catalyst (TEAl) and the external donor (if used) are added to the reactor and stirred.

  • The solid Ziegler-Natta catalyst is then injected into the reactor.

  • The reactor is pressurized with propylene monomer to the desired pressure.

  • If required, a specific amount of hydrogen is introduced to control the molecular weight.

  • The polymerization is carried out at a constant temperature (e.g., 70°C) and pressure for a predetermined time.

  • After the polymerization, the reactor is vented, and the reaction is quenched by adding an alcohol (e.g., isopropanol).

  • The resulting polymer is collected, washed, and dried.

Data Presentation

The following table summarizes typical data on the effect of different types of internal donors on the performance of Ziegler-Natta catalysts in propylene polymerization.

Internal Donor TypeCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Molecular Weight Distribution (Mw/Mn)
Phthalate (e.g., DIBP)30 - 5090 - 954 - 6
Diether40 - 6095 - 993 - 5
Succinate35 - 5592 - 975 - 8
Diester25 - 4588 - 944 - 7

Note: The values presented are approximate and can vary significantly depending on the specific donor molecule, catalyst preparation conditions, and polymerization parameters.

Visualization of Ziegler-Natta Catalysis Concepts

The following diagrams illustrate key conceptual frameworks in Ziegler-Natta catalysis.

Ziegler_Natta_Catalyst_Components Catalyst Ziegler-Natta Catalyst System Procatalyst Solid Procatalyst Catalyst->Procatalyst Cocatalyst Co-catalyst (e.g., TEAl) Catalyst->Cocatalyst External_Donor External Donor (Optional) Catalyst->External_Donor Support MgCl₂ Support Procatalyst->Support Active_Metal Titanium Halide (e.g., TiCl₄) Procatalyst->Active_Metal Internal_Donor Internal Donor Procatalyst->Internal_Donor

Caption: Components of a modern Ziegler-Natta catalyst system.

Polymerization_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization MgCl2 Anhydrous MgCl₂ Prep Catalyst Synthesis MgCl2->Prep TiCl4 TiCl₄ TiCl4->Prep ID Internal Donor ID->Prep Catalyst Solid Catalyst Prep->Catalyst Polymerization Polymerization Reactor Catalyst->Polymerization Cocatalyst Co-catalyst (TEAl) Cocatalyst->Polymerization Monomer Propylene Monomer->Polymerization Polymer Polypropylene Polymerization->Polymer

Caption: A simplified workflow for Ziegler-Natta polymerization.

Conclusion

While this compound does not have a recognized role in the extensive body of literature on Ziegler-Natta catalysis, the principles governing the function of internal electron donors are well-established. The stereochemistry, activity, and morphology of polypropylene are intricately linked to the nature of the internal donor used in the catalyst formulation. The provided protocols and data offer a foundational understanding for researchers working on the development and optimization of Ziegler-Natta catalyst systems. Future research may explore novel, bulky aromatic hydrocarbons for their potential as catalyst modifiers, but such applications are currently speculative.

Application Notes and Protocols: 1,3-Di-iso-propyl-5-methylbenzene as a Precursor for Sterically Demanding N-Heterocyclic Carbene Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the tunable nature of their steric and electronic profiles make them exceptional ligands for stabilizing metal centers and promoting a wide range of catalytic transformations. In particular, bulky NHC ligands are instrumental in facilitating challenging cross-coupling reactions that are foundational to modern synthetic chemistry and drug discovery.[1][2][3] This document provides detailed protocols for the synthesis of a sterically demanding NHC ligand, 1,3-bis(2,6-di-iso-propyl-4-methylphenyl)imidazol-2-ylidene (IPrMe), starting from the readily available precursor, 1,3-di-iso-propyl-5-methylbenzene.

Applications

The IPrMe ligand, an analogue of the widely used IPr ligand, possesses significant steric bulk around the metal center due to the ortho-isopropyl groups and the para-methyl group on the N-aryl substituents. This steric shielding is crucial for:

  • Stabilizing Low-Coordinate Metal Species: The bulk of the ligand prevents ligand dissociation and protects the metal center from unwanted side reactions.[1]

  • Promoting Reductive Elimination: The steric pressure exerted by the ligand can accelerate the final step of many catalytic cycles, leading to higher turnover numbers.

  • Enhancing Catalytic Activity in Cross-Coupling Reactions: Palladium complexes of bulky NHC ligands are highly effective catalysts for Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings, even with challenging or sterically hindered substrates.[2][3][4][5] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Synthetic Protocols

The synthesis of the IPrMe ligand from this compound is a multi-step process involving the initial functionalization of the aromatic ring, followed by the construction of the N-heterocyclic carbene core.

Overall Synthetic Pathway

Synthetic_Pathway A 1,3-Di-iso-propyl- 5-methylbenzene B 1-Nitro-2,6-di-iso-propyl- 4-methylbenzene A->B  HNO₃, H₂SO₄   C 2,6-Di-iso-propyl- 4-methylaniline B->C  Sn, HCl   D Diimine Intermediate C->D  Glyoxal, MeOH   E IPrMe-HCl (Imidazolium Salt) D->E  Paraformaldehyde,  TMSCl, EtOAc   F IPrMe (Free Carbene) E->F  Strong Base (e.g., KHMDS)   Suzuki_Coupling_Workflow cluster_0 Catalyst Activation cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add IPrMe-HCl and Pd(OAc)₂ to Schlenk B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Strong Base (e.g., K₃PO₄) B->C D Stir at RT to form (IPrMe)Pd(0) complex C->D E Add Aryl Halide D->E  Add Substrates   F Add Boronic Acid E->F G Heat Reaction Mixture (e.g., 80-100 °C) F->G H Monitor by TLC/GC-MS G->H I Cool to RT, Quench with Water H->I  Reaction Complete   J Extract with Organic Solvent I->J K Wash, Dry, and Concentrate J->K L Purify by Column Chromatography K->L

References

Application Notes and Protocols: Synthesis of Hindered Ligands from 1,3-Di-iso-propyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multi-step synthesis of a sterically hindered N-heterocyclic carbene (NHC) ligand precursor, commencing from the readily available starting material, 1,3-di-iso-propyl-5-methylbenzene. The synthetic pathway involves the initial functionalization of the aromatic ring via nitration, followed by reduction to the corresponding aniline, and subsequent construction of the imidazolium salt, which serves as the direct precursor to the free carbene ligand.

The protocols outlined below are designed to be clear and reproducible for researchers in organic synthesis, catalysis, and medicinal chemistry. The resulting hindered ligand has potential applications in stabilizing reactive metal centers, enhancing catalytic activity, and serving as a building block in the development of novel therapeutics.

Overall Synthetic Workflow

The synthesis is a three-step process, as illustrated in the workflow diagram below. Each step is followed by appropriate purification to ensure the desired product quality for the subsequent reaction.

SynthesisWorkflow start This compound step1 Step 1: Nitration start->step1 HNO₃, H₂SO₄ intermediate1 1,3-Di-iso-propyl-5-methyl-2-nitrobenzene step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 Fe, HCl intermediate2 2,6-Diisopropyl-4-methylaniline step2->intermediate2 step3 Step 3: Imidazolium Salt Formation intermediate2->step3 1. Glyoxal 2. Paraformaldehyde, HCl final_product Hindered Imidazolium Salt (NHC Precursor) step3->final_product

Caption: Overall synthetic workflow from this compound to the hindered NHC precursor.

Experimental Protocols

Step 1: Synthesis of 1,3-Di-iso-propyl-5-methyl-2-nitrobenzene

This protocol describes the electrophilic aromatic substitution (nitration) of this compound. The alkyl groups on the benzene ring direct the incoming nitro group to the 2-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound176.30508.82 g (10.2 mL)
Concentrated Sulfuric Acid (98%)98.08-25 mL
Concentrated Nitric Acid (70%)63.01604.3 mL
Dichloromethane (DCM)84.93-100 mL
Saturated Sodium Bicarbonate Solution--50 mL
Anhydrous Magnesium Sulfate120.37-5 g

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add this compound (10.2 mL, 50 mmol) to the sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.3 mL, 60 mmol) to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the starting material in sulfuric acid over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to afford 1,3-di-iso-propyl-5-methyl-2-nitrobenzene as a yellow oil.

Expected Yield: ~85-95%

Step 2: Synthesis of 2,6-Diisopropyl-4-methylaniline

This protocol details the reduction of the nitro group to an amine using iron powder in the presence of hydrochloric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,3-Di-iso-propyl-5-methyl-2-nitrobenzene221.30408.85 g
Iron Powder55.8520011.17 g
Ethanol46.07-100 mL
Concentrated Hydrochloric Acid (37%)36.46-5 mL
2 M Sodium Hydroxide Solution40.00-~50 mL
Diethyl Ether74.12-150 mL

Procedure:

  • In a 500 mL round-bottom flask, suspend the iron powder (11.17 g, 200 mmol) in a mixture of ethanol (100 mL) and water (20 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (5 mL) dropwise to the refluxing suspension.

  • In a separate beaker, dissolve 1,3-di-iso-propyl-5-methyl-2-nitrobenzene (8.85 g, 40 mmol) in 50 mL of ethanol.

  • Add the ethanolic solution of the nitro compound dropwise to the refluxing iron suspension over 1 hour.

  • After the addition is complete, continue to reflux for an additional 3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and basify with 2 M sodium hydroxide solution until the pH is ~10-12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 2,6-diisopropyl-4-methylaniline as a pale yellow oil, which may solidify upon standing.

Expected Yield: ~90-98%

Step 3: Synthesis of 1,3-Bis(2,6-diisopropyl-4-methylphenyl)imidazolium Chloride

This protocol describes the formation of the N-heterocyclic carbene precursor from the synthesized aniline.

Part A: Synthesis of N,N'-Bis(2,6-diisopropyl-4-methylphenyl)ethane-1,2-diimine

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,6-Diisopropyl-4-methylaniline191.32203.83 g
Glyoxal (40% in water)58.04101.45 g (1.3 mL)
Methanol32.04-50 mL
Formic Acid46.03-2-3 drops

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,6-diisopropyl-4-methylaniline (3.83 g, 20 mmol) in methanol (50 mL).

  • Add a few drops of formic acid to the solution.

  • Add the 40% aqueous solution of glyoxal (1.3 mL, 10 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate will form.

  • Collect the yellow solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Expected Yield: ~80-90%

Part B: Synthesis of 1,3-Bis(2,6-diisopropyl-4-methylphenyl)imidazolium Chloride

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N,N'-Bis(2,6-diisopropyl-4-methylphenyl)ethane-1,2-diimine404.6483.24 g
Paraformaldehyde30.038.80.26 g
Toluene92.14-50 mL
4 M HCl in Dioxane-8.82.2 mL
Diethyl Ether74.12-50 mL

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere, dissolve the diimine (3.24 g, 8 mmol) and paraformaldehyde (0.26 g, 8.8 mmol) in toluene (50 mL).

  • Heat the mixture to 80 °C and stir for 1 hour.

  • Cool the solution to room temperature and slowly add the 4 M HCl in dioxane solution (2.2 mL, 8.8 mmol) dropwise. A white precipitate will form.

  • Stir the suspension at room temperature for 12 hours.

  • Collect the white solid by vacuum filtration, wash with diethyl ether (2 x 25 mL), and dry under vacuum to yield the final imidazolium salt.

Expected Yield: ~70-80%

Logical Relationships in Ligand Synthesis

The synthesis of the final hindered ligand precursor is dependent on a series of preceding chemical transformations. The logical flow of these steps is critical for a successful outcome.

LogicalFlow A Aromatic Starting Material (this compound) B Electrophilic Aromatic Substitution (Nitration) A->B Provides the aromatic core C Nitro-Functionalized Intermediate B->C Introduces the nitro group D Reduction of Nitro Group C->D Substrate for reduction E Aniline Intermediate (2,6-Diisopropyl-4-methylaniline) D->E Forms the key aniline building block F Diimine Formation (Condensation with Glyoxal) E->F Reactant for imine formation G Diimine Intermediate F->G Forms the backbone of the heterocycle H Cyclization with Formaldehyde Equivalent G->H Undergoes cyclization I Final Hindered Ligand Precursor (Imidazolium Salt) H->I Forms the final imidazolium ring

Caption: Logical dependencies in the multi-step synthesis of the hindered ligand precursor.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields provided are estimates and may vary depending on experimental conditions.

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, handling, and potential synthetic applications of 1,3-di-iso-propyl-5-methylbenzene, a substituted aromatic hydrocarbon. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

Compound Data and Physical Properties

This compound is an alkylated aromatic compound. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₀--INVALID-LINK--[1]
Molecular Weight 176.30 g/mol --INVALID-LINK--[1]
CAS Number 3055-14-9--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--[1]
Storage Temperature Refrigerator--INVALID-LINK--
Synonyms 3,5-Diisopropyltoluene, 1-Methyl-3,5-bis(1-methylethyl)benzene--INVALID-LINK--[2]

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P313: Get medical advice/attention.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Applications: An Overview

This compound serves as a sterically hindered aromatic platform for organic synthesis. The electron-donating alkyl groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions.[2] The substitution is directed to the positions activated by the alkyl groups, which are the 2, 4, and 6 positions. Due to the molecule's symmetry, these positions are equivalent.[2]

Potential reactions for the derivatization of this compound include:

  • Friedel-Crafts Acylation: Introduction of an acyl group onto the aromatic ring to form a ketone. This is a valuable transformation for creating intermediates in drug synthesis.

  • Nitration: Addition of a nitro group, which can be subsequently reduced to an amine for further functionalization.[2]

  • Halogenation: Introduction of a halogen atom (e.g., Br, Cl), which can then be used in cross-coupling reactions to build more complex molecules.

  • Oxidation: The alkyl side chains can be oxidized to introduce carboxylic acid or alcohol functionalities.[2]

Below is a detailed protocol for a representative Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the acylation of this compound with acetyl chloride to yield 1-(2,4-diisopropyl-6-methylphenyl)ethanone. This reaction serves as a foundational step for further molecular elaboration in a drug discovery program.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Setup and Procedure:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add this compound and anhydrous DCM to a flame-dried round-bottom flask under inert gas. B 2. Cool the flask to 0°C in an ice bath. A->B C 3. Cautiously add anhydrous AlCl₃ to the stirred solution. B->C D 4. Add acetyl chloride dropwise via an addition funnel over 30 minutes. C->D E 5. Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench the reaction by slowly adding it to a beaker of ice and 1M HCl. F->G H 8. Extract the aqueous layer with DCM (3x). G->H I 9. Wash the combined organic layers with 1M HCl, sat. NaHCO₃, and brine. H->I J 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography on silica gel. J->K

Caption: Experimental workflow for Friedel-Crafts acylation.

Detailed Steps:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Expected Outcome and Characterization:

The expected product is 1-(2,4-diisopropyl-6-methylphenyl)ethanone. The successful synthesis of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Data Expected Observations
¹H NMR Appearance of a new singlet corresponding to the acetyl methyl protons around δ 2.5 ppm. Shifts in the aromatic proton signals.
¹³C NMR Appearance of a new carbonyl carbon signal around δ 200 ppm.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₁₅H₂₂O).

Signaling Pathways and Logical Relationships

While this compound itself is not known to be directly involved in biological signaling pathways, its derivatives, synthesized through reactions like the one described above, can be designed as probes or drug candidates to interact with various biological targets. The general principle of electrophilic aromatic substitution, which is key to its derivatization, is depicted below.

G A Aromatic Ring (this compound) C Formation of Sigma Complex (Intermediate) A->C Attack by π-electrons B Electrophile (E+) (e.g., Acylium ion) B->C D Deprotonation C->D Loss of H+ E Substituted Aromatic Product D->E Restoration of Aromaticity

Caption: General mechanism of electrophilic aromatic substitution.

The derivatized products can then be screened for biological activity, potentially leading to the identification of novel ligands for receptors, enzyme inhibitors, or other bioactive molecules. The synthetic workflow enables the generation of a library of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

References

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential high-temperature applications of 1,3-Di-iso-propyl-5-methylbenzene, drawing upon data from the broader class of heavy alkyl benzenes due to the limited specific information on this particular compound. The protocols are based on industry-standard testing methodologies.

Introduction

This compound is an aromatic hydrocarbon. While specific high-temperature application data for this compound is not extensively available, its structural class—heavy alkyl benzenes (HABs)—is recognized for excellent thermal and oxidative stability.[1][2] This makes them suitable for use as heat transfer fluids, lubricants, and in other high-temperature industrial processes.[1][2] The presence of multiple alkyl groups on the benzene ring, as in this compound, generally enhances thermal stability.

Potential High-Temperature Applications

Based on the properties of related compounds, this compound is a candidate for the following high-temperature applications:

  • Heat Transfer Fluid: In closed-loop systems requiring stable heat transfer at elevated temperatures.

  • High-Temperature Lubricant Base Oil: For formulating industrial and automotive lubricants that operate under high thermal stress.

  • High-Temperature Solvent: In chemical reactions requiring a stable, non-polar solvent at high temperatures.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound and related compounds is presented below.

PropertyThis compound1,3,5-Triisopropylbenzene (similar compound)Heavy Alkyl Benzene (HAB) - TypicalTest Method
Molecular Formula C₁₃H₂₀C₁₅H₂₄Mixture-
Molecular Weight 176.30 g/mol [3]204.35 g/mol [4]Variable-
Boiling Point 217.7 °C at 760 mmHg[5]232-236 °C[4][6]320 - 410 °C (Distillation Range)ASTM D86[7]
Melting Point -60.8 °C[5]-7 °C[4]N/A-
Density @ 20°C N/A0.854 g/mL[4]0.858 – 0.898 g/cm³ASTM D4052[7]
Kinematic Viscosity @ 40°C N/AN/A17 - 23 cStASTM D445[7]
Flash Point (Open Cup) N/AN/A> 160 °CASTM D92
Flash Point (Closed Cup) N/AN/A> 130 °CASTM D93[7]

Note: Data for Heavy Alkyl Benzene is indicative of a typical industrial mixture and may not precisely represent the properties of pure this compound.

Experimental Protocols

The following are generalized protocols based on ASTM standards for evaluating the suitability of this compound for high-temperature applications.

This protocol is adapted from ASTM D6743, "Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids."[8][9][10]

Objective: To determine the relative thermal stability of this compound when subjected to elevated temperatures in the absence of oxygen.

Materials:

  • This compound (high purity)

  • High-temperature, pressure-resistant test cell (e.g., stainless steel bomb)

  • Inert gas (e.g., nitrogen or argon)

  • Heating oven with precise temperature control

  • Gas chromatograph (GC) for analyzing degradation products

  • Analytical balance

Procedure:

  • Sample Preparation: Place a known mass (e.g., 27 g) of this compound into a clean, dry test cell.[10]

  • Inerting: Purge the test cell with an inert gas to remove all oxygen.

  • Sealing: Securely seal the test cell.

  • Heating: Place the sealed test cell in a pre-heated oven at the desired test temperature (e.g., 300°C, 325°C, 350°C). The temperature should be chosen based on the intended application, but should not exceed the critical temperature of the fluid.[8]

  • Duration: Maintain the test temperature for a specified duration (e.g., 100, 250, 500 hours).

  • Cooling: After the specified duration, remove the test cell from the oven and allow it to cool to room temperature.

  • Analysis of Gaseous Products: Carefully vent the gas phase from the test cell through a gas sampling apparatus and analyze its composition using GC to identify and quantify low molecular weight degradation products.

  • Analysis of Liquid Products: Open the test cell and remove the liquid sample. Analyze the liquid using GC to determine the percentage of the original compound remaining and to identify and quantify higher boiling degradation products.

  • Quantification of Degradation: Calculate the total percentage of degradation based on the amount of gaseous and liquid byproducts formed.

Expected Outcome: A quantitative measure of the thermal stability of this compound at a given temperature, which can be compared to other heat transfer fluids.

This protocol outlines a general approach for evaluating the performance of a lubricant formulated with this compound as the base oil.

Objective: To assess the key performance characteristics of a lubricant based on this compound at elevated temperatures.

Materials:

  • Base oil: this compound

  • Appropriate lubricant additives (e.g., antioxidants, anti-wear agents)

  • Viscometer (e.g., capillary viscometer per ASTM D445)

  • Flash point tester (e.g., Cleveland Open Cup per ASTM D92)

  • Oxidation stability test apparatus

  • Wear test apparatus (e.g., four-ball wear tester)

Procedure:

  • Formulation: Prepare a lubricant formulation by blending this compound with a suitable additive package.

  • Viscosity Measurement (ASTM D445): Determine the kinematic viscosity of the formulated lubricant at various temperatures (e.g., 40°C and 100°C) to establish its viscosity index.[11]

  • Flash Point Determination (ASTM D92/D93): Measure the flash point of the lubricant to assess its volatility and fire hazard at high temperatures.[11]

  • Oxidative Stability Test: Subject the lubricant to an accelerated oxidation test (e.g., Rotary Pressure Vessel Oxidation Test - RPVOT, ASTM D2272) to evaluate its resistance to degradation in the presence of air at elevated temperatures.

  • Wear Protection Evaluation: Conduct a wear test to assess the lubricant's ability to protect surfaces from wear under high load and temperature conditions.

  • Post-Test Analysis: After high-temperature exposure, re-measure the viscosity and total acid number (TAN) to quantify the extent of degradation.

Expected Outcome: A comprehensive performance profile of the lubricant, indicating its suitability for high-temperature applications.

Visualizations

High_Temperature_Fluid_Evaluation_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Decision cluster_outcome Outcome start Select Candidate Fluid (this compound) thermal_stability Thermal Stability Test (ASTM D6743) start->thermal_stability lubricant_performance Lubricant Performance (Viscosity, Flash Point, etc.) start->lubricant_performance decision Meets Application Requirements? thermal_stability->decision lubricant_performance->decision approve Approved for Application decision->approve Yes reject Requires Reformulation or Rejection decision->reject No

Caption: Workflow for evaluating a candidate high-temperature fluid.

Thermal_Stability_Protocol A 1. Prepare Sample in Test Cell B 2. Purge with Inert Gas A->B C 3. Seal Test Cell B->C D 4. Heat at Test Temperature C->D E 5. Cool to Room Temperature D->E F 6. Analyze Gaseous Products (GC) E->F G 7. Analyze Liquid Products (GC) E->G H 8. Quantify Degradation F->H G->H

Caption: Experimental workflow for ASTM D6743 thermal stability testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Di-iso-propyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-di-iso-propyl-5-methylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts alkylation of m-xylene.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃ or FeCl₃).[1]Use fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
Insufficient reaction temperature.While the reaction is often cooled initially to control the exothermic reaction, ensure the temperature is appropriate for the chosen catalyst and alkylating agent. Some reactions may require warming to room temperature or gentle heating to proceed to completion.[2]
Poor quality of starting materials.Use pure, anhydrous m-xylene and alkylating agent (e.g., isopropyl chloride or isopropanol).
Formation of Multiple Isomers Isomerization of the product under reaction conditions.The methyl and isopropyl groups direct incoming electrophiles to specific positions on the benzene ring. However, isomerization can occur.[3] To favor the 1,3,5-isomer, it may be necessary to perform the reaction at a lower temperature to kinetically control the product distribution. Post-reaction isomerization of an isomer mixture using a catalyst can also be explored to enrich the desired isomer.
The reaction conditions favor thermodynamic product distribution.Altering the catalyst or reaction temperature can influence the kinetic versus thermodynamic product ratio.
Presence of Polyalkylated Byproducts Excess alkylating agent or high catalyst activity.Use a molar excess of the aromatic substrate (m-xylene) relative to the alkylating agent. This will increase the probability of the electrophile reacting with the starting material rather than the mono- or di-substituted product.
Reaction time is too long.Monitor the reaction progress using techniques like GC-MS and stop the reaction once the desired product is maximized and before significant polyalkylation occurs.
Reaction is Too Vigorous or Uncontrolled Highly exothermic nature of the Friedel-Crafts reaction.[4]Perform the addition of the alkylating agent or the catalyst at a low temperature (e.g., in an ice bath).[2] The reagents should be added slowly and portion-wise to maintain control over the reaction temperature.
Dark-Colored Reaction Mixture Formation of charge-transfer complexes or side reactions.While some color change is expected, a very dark or tarry mixture may indicate decomposition or polymerization side reactions. Ensure the reaction temperature is well-controlled and that the catalyst is not used in excessive amounts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Friedel-Crafts alkylation of m-xylene using an isopropylating agent in the presence of a Lewis acid catalyst.[2][5]

Q2: Which Lewis acid catalyst is best for this synthesis?

A2: Aluminum chloride (AlCl₃) is a traditional and effective catalyst for Friedel-Crafts alkylation.[1][6] Ferric chloride (FeCl₃) can also be used and is sometimes preferred for being less moisture-sensitive.[2] For industrial applications and greener processes, solid acid catalysts like zeolites are also employed.[5]

Q3: What are the suitable alkylating agents for this reaction?

A3: Isopropyl chloride, isopropyl alcohol, or propene can be used as the alkylating agent. Isopropyl chloride is often used in laboratory settings with AlCl₃. When using an alcohol like isopropanol, a stronger acid catalyst or co-catalyst might be necessary to generate the carbocation electrophile.[5]

Q4: What are the expected byproducts in this synthesis?

A4: The primary byproducts are other isomers of di-iso-propyl-methylbenzene (e.g., 1,2-di-iso-propyl-4-methylbenzene and 1,4-di-iso-propyl-2-methylbenzene). Polyalkylated products, such as tri-iso-propyl-methylbenzene, can also form, especially with an excess of the alkylating agent.[3]

Q5: How can I purify the final product?

A5: Purification is typically achieved by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and isomeric byproducts which may have close boiling points.[7] Column chromatography can also be employed for smaller-scale purifications. A common work-up procedure involves quenching the reaction with water or ice, followed by extraction with an organic solvent, washing with a dilute base (like sodium bicarbonate solution) to remove acidic residues, washing with brine, and drying the organic layer before purification.[8]

Q6: Why is it important to control the reaction temperature?

A6: Temperature control is crucial for several reasons. The Friedel-Crafts alkylation is highly exothermic, and poor temperature control can lead to a runaway reaction.[4] Temperature also influences the product distribution, with lower temperatures generally favoring the kinetic product and reducing the formation of unwanted isomers and byproducts.[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound from m-xylene and isopropyl chloride using an aluminum chloride catalyst.

Materials:

  • m-Xylene (anhydrous)

  • Isopropyl chloride

  • Aluminum chloride (anhydrous)

  • Diethyl ether or dichloromethane (anhydrous, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler to maintain an inert atmosphere.

  • Charging the Flask: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous aluminum chloride (e.g., 0.1 moles). Add anhydrous m-xylene (e.g., 0.5 moles) to the flask.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Add isopropyl chloride (e.g., 0.22 moles) to the dropping funnel. Add the isopropyl chloride dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by GC-MS.

  • Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Alkylation of Xylenes

ParameterValueReference
Starting Material m-XyleneGeneral Knowledge
Alkylating Agent Isopropyl Chloride / Isopropanol / Propene[5]
Catalyst AlCl₃ / FeCl₃ / Zeolites[2][5][6]
Molar Ratio (m-xylene:alkylating agent) 2:1 to 5:1General Practice
Catalyst Loading (mol% relative to alkylating agent) 5-15 mol%General Practice
Reaction Temperature 0 - 50 °C[2]
Reaction Time 1 - 4 hours[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Assemble dry glassware under inert atmosphere charge_reagents Charge flask with AlCl3 and m-xylene setup->charge_reagents cool Cool to 0-5 °C in an ice bath charge_reagents->cool add_alkyl_halide Slowly add isopropyl chloride cool->add_alkyl_halide stir Stir at 0-5 °C for 1-2 hours add_alkyl_halide->stir monitor Monitor reaction by GC-MS stir->monitor quench Quench with ice-water monitor->quench extract Separate organic layer and extract aqueous layer quench->extract wash Wash with H2O, NaHCO3, and brine extract->wash dry Dry organic layer wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate distill Fractional distillation under reduced pressure filter_concentrate->distill product Isolate pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield of Desired Product catalyst_check Is the catalyst fresh and anhydrous? start->catalyst_check yes_catalyst Yes catalyst_check->yes_catalyst no_catalyst No catalyst_check->no_catalyst temp_check Was the reaction temperature optimized? yes_catalyst->temp_check replace_catalyst Action: Use fresh, anhydrous catalyst and dry glassware. no_catalyst->replace_catalyst yes_temp Yes temp_check->yes_temp no_temp No temp_check->no_temp ratio_check Is the molar ratio of m-xylene to alkylating agent high enough? yes_temp->ratio_check adjust_temp Action: Adjust temperature based on catalyst and reagents. no_temp->adjust_temp yes_ratio Yes ratio_check->yes_ratio no_ratio No ratio_check->no_ratio isomer_issue If yield is good but isomer ratio is poor, consider kinetic vs. thermodynamic control. yes_ratio->isomer_issue adjust_ratio Action: Increase the excess of m-xylene to reduce polyalkylation. no_ratio->adjust_ratio

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in 1,3-Di-iso-propyl-5-methylbenzene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1,3-di-iso-propyl-5-methylbenzene.

Troubleshooting Guide

This guide addresses common issues related to catalyst deactivation in a question-and-answer format.

Q1: We are observing a significant drop in m-xylene conversion. What are the likely causes related to the catalyst?

A1: A drop in conversion is a primary indicator of catalyst deactivation. The most probable causes in the context of this compound synthesis, which is a Friedel-Crafts alkylation reaction, are:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a common issue, especially when using solid acid catalysts like zeolites at elevated temperatures.[1] These deposits can block the catalyst pores and cover the active sites.[1]

  • Poisoning: Certain impurities in the feedstock (m-xylene or iso-propylating agent) can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.

  • Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst structure, such as dealumination in zeolites, which reduces the number of active acid sites.[2]

Q2: Our selectivity towards the desired this compound isomer is decreasing, while the formation of other isomers and byproducts is increasing. What could be the reason?

A2: A loss of selectivity can also be a symptom of catalyst deactivation. Here's why:

  • Changes in Acid Site Distribution: As the catalyst deactivates, the relative availability of different types of acid sites may change. This can alter the reaction pathways and favor the formation of undesired isomers or byproducts.

  • Pore Mouth Blockage: Partial blockage of the catalyst pores by coke can lead to shape selectivity changes.[3] Reactants and products may have restricted diffusion, favoring reactions that occur on the external surface of the catalyst, which can lead to a different product distribution.

  • Increased Side Reactions: Higher temperatures, often used to compensate for decreased activity, can promote side reactions such as cracking and polymerization, leading to a wider range of byproducts.[4]

Q3: How can we confirm that catalyst deactivation is the primary cause of our experimental issues?

A3: To confirm catalyst deactivation, you can perform the following diagnostic experiments:

  • Time-on-Stream Analysis: Monitor the catalyst performance (conversion and selectivity) over an extended period under constant reaction conditions. A gradual decline in performance is a strong indication of deactivation.

  • Catalyst Characterization: Analyze the spent catalyst and compare it to the fresh catalyst. Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited.[5][6] Surface area analysis (e.g., BET) can reveal pore blockage.

  • Reaction with a Model Compound: Test the activity of the spent catalyst with a well-characterized reaction to assess the loss of active sites.

Q4: What immediate steps can we take to mitigate catalyst deactivation in our current experiment?

A4: To temporarily mitigate deactivation and improve performance, consider the following:

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate coking.[1] A systematic study to find the optimal temperature that balances activity and stability is recommended.

  • Adjust Feed Composition: Increasing the molar ratio of the aromatic compound (m-xylene) to the alkylating agent (e.g., isopropanol) can sometimes reduce the rate of catalyst deactivation by minimizing side reactions of the alkylating agent.[1]

  • Ensure Feed Purity: Use high-purity reactants to avoid introducing catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of catalyst deactivation in the alkylation of m-xylene with an iso-propylating agent?

A1: The most prevalent deactivation mechanism is coking . This involves the formation of heavy, carbon-rich deposits on the catalyst surface and within its pores. These deposits physically block access to the active sites and can eventually lead to complete loss of activity.[1][3]

Q2: Can a deactivated catalyst be regenerated?

A2: In many cases, yes. For catalysts deactivated by coking, a common regeneration method is calcination . This involves carefully burning off the coke in a controlled atmosphere, typically air or a mixture of an inert gas and oxygen, at elevated temperatures.[7]

Q3: What are the typical conditions for catalyst regeneration by calcination?

A3: The specific conditions depend on the catalyst type and the nature of the coke. However, a general procedure involves heating the catalyst in a controlled flow of air or an oxygen-containing gas to a temperature typically between 450°C and 550°C. The heating rate and duration of the treatment need to be carefully controlled to avoid damaging the catalyst structure due to excessive heat from the exothermic coke combustion.[8]

Q4: How does temperature affect catalyst lifespan and product selectivity?

A4: Temperature has a dual effect. Increasing the temperature generally increases the initial reaction rate but can also accelerate the rate of catalyst deactivation due to increased coking.[1] Furthermore, higher temperatures can sometimes negatively impact the selectivity towards the desired product by promoting side reactions.[1]

Q5: Are there alternative catalysts to zeolites that are less prone to deactivation in this reaction?

A5: Research has explored other solid acid catalysts, such as acidic clays and sulfated zirconia. Some studies suggest that certain modified clays can exhibit high activity and selectivity under milder conditions, which may lead to reduced coking.[1]

Quantitative Data on Catalyst Deactivation

The following table summarizes the impact of reaction temperature on catalyst activity and coke formation for a representative zeolite catalyst in an aromatic alkylation process. While specific data for this compound production is limited, these values provide a general trend.

Reaction Temperature (°C)Initial Conversion (%)Conversion after 10h on Stream (%)Catalyst Deactivation Rate (%/h)Coke Content on Spent Catalyst (wt%)
18095702.55.2
20098653.38.1
22099504.912.5

Note: Data is illustrative and based on typical trends observed for zeolite catalysts in similar alkylation reactions.

Experimental Protocol: Catalyst Regeneration

This protocol outlines a general procedure for the regeneration of a coked zeolite catalyst used in the synthesis of this compound.

Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its catalytic activity.

Materials:

  • Deactivated (coked) zeolite catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz or ceramic reactor tube

  • Source of dry, compressed air and an inert gas (e.g., nitrogen or argon)

  • Gas flow meters

Procedure:

  • Catalyst Loading: Carefully load the deactivated catalyst into the reactor tube.

  • Inert Gas Purge: Place the reactor tube in the furnace and start a flow of inert gas (e.g., nitrogen) at a rate of 50-100 mL/min to purge the system of any residual hydrocarbons. Maintain this flow for 30 minutes at room temperature.

  • Heating to Intermediate Temperature: While maintaining the inert gas flow, begin heating the furnace to 150°C at a rate of 5°C/min. Hold at 150°C for 1 hour to desorb any weakly adsorbed species.

  • Controlled Oxidation (Coke Removal):

    • Slowly introduce a controlled flow of dry air into the inert gas stream. A starting concentration of 1-2% oxygen is recommended.

    • Begin ramping the temperature to the target regeneration temperature (typically 450-550°C) at a slow rate (e.g., 2-3°C/min). The slow heating rate is crucial to prevent a rapid temperature increase due to the exothermic nature of coke combustion, which could damage the catalyst.

    • Monitor the temperature of the catalyst bed closely. If a sharp increase in temperature is observed, reduce the heating rate or the oxygen concentration.

    • Gradually increase the oxygen concentration in the gas stream as the combustion of the more reactive coke subsides.

  • Hold at Regeneration Temperature: Once the target regeneration temperature is reached, maintain it for 3-5 hours under a continuous flow of dry air to ensure complete removal of the coke.

  • Cooling: After the regeneration period, switch off the air supply and flow only the inert gas. Allow the catalyst to cool down to room temperature under the inert atmosphere.

  • Catalyst Unloading: Once cooled, the regenerated catalyst can be carefully unloaded from the reactor.

Safety Precautions:

  • Always perform the regeneration in a well-ventilated area or under a fume hood.

  • The off-gases from the regeneration process will contain CO and CO2. Ensure proper venting.

  • Use appropriate personal protective equipment (PPE), including safety glasses and gloves.

Visualizations

Catalyst_Deactivation_Troubleshooting start Problem Observed: Decreased Conversion/ Selectivity cause1 Potential Cause: Coking start->cause1 cause2 Potential Cause: Poisoning start->cause2 cause3 Potential Cause: Thermal Degradation start->cause3 diag1 Diagnostic: Time-on-Stream Analysis cause1->diag1 diag2 Diagnostic: Spent Catalyst Characterization (TGA, BET) cause1->diag2 diag3 Diagnostic: Feedstock Purity Check cause2->diag3 sol3 Solution: Optimize Reaction Temperature cause3->sol3 sol1 Solution: Catalyst Regeneration (Calcination) diag1->sol1 Confirms Coking diag2->sol1 Confirms Coking sol2 Solution: Purify Feedstock diag3->sol2 Confirms Impurities

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Regeneration_Workflow start Deactivated (Coked) Catalyst step1 Inert Gas Purge (Room Temp) start->step1 step2 Heat to 150°C (Inert Gas) step1->step2 step3 Controlled Oxidation: Introduce Air, Ramp to 450-550°C step2->step3 step4 Hold at Temp (3-5 hours in Air) step3->step4 step5 Cool to Room Temp (Inert Gas) step4->step5 end Regenerated Catalyst step5->end

Caption: Experimental workflow for catalyst regeneration.

Deactivation_Pathways cluster_reaction Main Reaction cluster_deactivation Deactivation Pathways Reactants m-Xylene + Iso-propylating Agent Product This compound Reactants->Product Catalysis Coking Coke Precursors -> Coke (on catalyst surface) Reactants->Coking Side Reactions ActiveCatalyst Active Catalyst (e.g., Zeolite) DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Coking->DeactivatedCatalyst Poisoning Impurities Adsorption Poisoning->DeactivatedCatalyst ThermalDegradation High Temperature ThermalDegradation->DeactivatedCatalyst

Caption: Signaling pathways of catalyst deactivation.

References

Technical Support Center: Purification of 1,3-Di-iso-propyl-5-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-di-iso-propyl-5-methylbenzene from a typical reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Poor separation of isomers during fractional distillation.

  • Symptom: The boiling point range during distillation is not sharp, and analysis of collected fractions (e.g., by GC-MS) shows a mixture of this compound and other isomers.

  • Possible Cause: The boiling points of the desired product and its isomers are very close, making separation by standard fractional distillation challenging. Friedel-Crafts alkylation of toluene with isopropanol or isopropyl halides can lead to the formation of various di- and tri-substituted isomers.[1][2][3]

  • Solution:

    • Increase Column Efficiency: Employ a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[4]

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means collecting the distillate at a slower rate, allowing for more vaporization-condensation cycles within the column.

    • Reduced Pressure Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components and can sometimes increase the boiling point differences between isomers, aiding in their separation.

    • Alternative Purification Method: If fractional distillation proves ineffective, consider using column chromatography.

Issue 2: Product is contaminated with polyalkylated byproducts.

  • Symptom: The purified product contains higher molecular weight impurities, such as tri-iso-propylbenzene.

  • Possible Cause: During the synthesis, over-alkylation of the aromatic ring can occur, leading to the formation of polyalkylated species.[1]

  • Solution:

    • Fractional Distillation: Due to the significantly higher boiling point of polyalkylated byproducts compared to the desired product, fractional distillation is often an effective method for their removal. The desired this compound will distill at a lower temperature.

    • Column Chromatography: If distillation is not sufficient, column chromatography can be used. The less polar desired product will typically elute before the more substituted, and often more polar, byproducts.

Issue 3: Low recovery of the purified product.

  • Symptom: The final yield of pure this compound is significantly lower than expected.

  • Possible Causes:

    • Product Holdup in the Apparatus: For distillation, a significant amount of product can be lost due to wetting the surface of a long or complex distillation column.

    • Co-elution during Chromatography: In column chromatography, if the polarity of the eluent is too high, the desired product may co-elute with impurities, leading to the discarding of mixed fractions and thus a lower yield.

    • Incomplete Reaction or Side Reactions: The initial reaction may not have gone to completion, or significant side reactions may have consumed the starting materials.

  • Solutions:

    • Minimize Apparatus Surface Area: When possible, use a shorter distillation column that still provides adequate separation to minimize product loss.

    • Optimize Chromatography Eluent: Use a solvent system with optimal polarity for column chromatography. A gradient elution (gradually increasing the polarity of the solvent) can improve separation and minimize the volume of mixed fractions.

    • Reaction Optimization: Re-evaluate the reaction conditions (e.g., temperature, catalyst, stoichiometry of reactants) to maximize the yield of the desired product and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The most common impurities are typically other isomers of di-iso-propyl-methylbenzene (e.g., 1,2-di-iso-propyl-5-methylbenzene, 1,4-di-iso-propyl-5-methylbenzene), unreacted starting materials (toluene and an isopropylating agent), and polyalkylated byproducts like 1,3,5-tri-iso-propylbenzene. The formation of these is a known outcome of Friedel-Crafts alkylation reactions.[1][3]

Q2: Which purification method is more suitable for this compound: fractional distillation or column chromatography?

A2: The choice of method depends on the specific impurities present.

  • Fractional distillation is generally effective for separating the desired product from starting materials and polyalkylated byproducts, as their boiling points are significantly different. However, separating close-boiling isomers can be challenging and may require a highly efficient distillation setup.[4][5]

  • Column chromatography can be very effective for separating isomers, especially if their polarities are sufficiently different. It is also useful for removing small amounts of highly polar or non-volatile impurities.

Q3: What is the expected boiling point of this compound?

A3: The boiling point of this compound is approximately 217.7 °C at atmospheric pressure.[6]

Q4: How can I monitor the purity of the fractions during purification?

A4: The purity of the collected fractions can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for both separating and identifying the components in each fraction, providing a clear picture of the purification progress.

  • Thin-Layer Chromatography (TLC): For a quicker, more qualitative assessment, TLC can be used, especially if the impurities have different polarities from the desired product.

Data Presentation

The following table summarizes the boiling points of this compound and potential impurities, which is crucial for planning a purification by fractional distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Toluene (Starting Material)92.14110.6
This compound 176.30 217.7 [6]
1,3-Diethyl-5-isopropyl-2-methylbenzene204.35244[7]
1,3,5-Tri-iso-propylbenzene (Byproduct)204.35232-236

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general steps for purifying this compound using fractional distillation.

Materials:

  • Reaction mixture containing this compound

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Vacuum adapter and vacuum source (for reduced pressure distillation, if necessary)

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place boiling chips in the round-bottom flask containing the crude reaction mixture.

  • Heating: Begin heating the mixture gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient.

  • Fraction Collection: Once the vapor reaches the thermometer and the temperature stabilizes, begin collecting the distillate in a receiving flask. The initial fraction will likely contain lower-boiling impurities such as unreacted toluene.

  • Product Collection: As the temperature rises and stabilizes at the boiling point of this compound (approx. 217.7 °C), switch to a new, clean receiving flask to collect the product fraction.

  • Monitoring: Monitor the temperature throughout the distillation. A sharp, stable boiling point indicates a pure compound. Collect fractions over narrow temperature ranges.

  • Termination: Stop the distillation when the temperature begins to rise significantly again, indicating the distillation of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS or another suitable analytical method.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Chromatography column

  • Eluent (a non-polar solvent or a mixture of solvents, e.g., hexane or a hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel column.

  • Elution: Begin adding the eluent to the top of the column and start collecting the eluting solvent in fractions. Maintain a constant flow of the eluent.

  • Fraction Collection: Collect small, equal-volume fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product using an appropriate analytical technique.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_mixture Reaction Mixture cluster_purification Purification cluster_analysis Analysis & Final Product Toluene Toluene Reaction Friedel-Crafts Alkylation Toluene->Reaction Isopropanol Isopropanol/Isopropyl Halide Isopropanol->Reaction Mixture Crude Product (Mixture of Isomers, Byproducts, and Starting Materials) Reaction->Mixture Distillation Fractional Distillation Mixture->Distillation Primary Purification Chromatography Column Chromatography Mixture->Chromatography Alternative/ Secondary Purification Analysis Purity Analysis (GC-MS, TLC) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Purification CheckPurity Check Purity (e.g., GC-MS) Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Impure Pure Product is Pure CheckPurity->Pure Pure Isomers Isomers Present? ImpurityType->Isomers Polyalkylated Polyalkylated Byproducts? ImpurityType->Polyalkylated IncreaseDistEff Increase Distillation Efficiency (Longer Column, Higher Reflux) Isomers->IncreaseDistEff Yes ColumnChrom Perform Column Chromatography Isomers->ColumnChrom If Distillation Fails FracDist Perform Fractional Distillation Polyalkylated->FracDist Yes End End Pure->End IncreaseDistEff->CheckPurity Re-purify ColumnChrom->CheckPurity Re-purify FracDist->CheckPurity Re-purify

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Fractional Distillation of 1,3-Di-iso-propyl-5-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fractional distillation of 1,3-di-iso-propyl-5-methylbenzene and its isomers.

Data Presentation: Physical Properties of Di-iso-propyl-methylbenzene Isomers and Related Compounds

Compound NameCAS NumberBoiling Point (°C) at 760 mmHg
This compound3055-14-9217.7[1]
1,2-Di-iso-propylbenzene577-55-9205
1,3-Di-iso-propylbenzene99-62-7203.2[2][3]
1,4-Di-iso-propylbenzene100-18-5210[4]
1,3-Diethyl-5-isopropyl-2-methylbenzene244
4-Isopropyl-1-methyl-2-(2-methylpropyl)benzene230[5]
1,4-Di-iso-propyl-2-methylbenzene58502-85-5Not readily available

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the fractional distillation of this compound isomers.

Q1: Why is the separation of my di-iso-propyl-methylbenzene isomers poor, even with a fractionating column?

A1: Several factors can contribute to poor separation:

  • Insufficient Column Efficiency: The packed or trayed section of your fractionating column may not have enough theoretical plates for the separation of isomers with very close boiling points. Consider using a longer column or a more efficient packing material.

  • Incorrect Reflux Ratio: A low reflux ratio (the ratio of condensed vapor returned to the column to the vapor removed as distillate) can lead to incomplete separation. For isomers with close boiling points, a higher reflux ratio is generally required.

  • Flooding: Excessive heating can cause the vapor velocity to be too high, leading to a condition known as flooding, where the liquid is carried up the column by the vapor. This disrupts the equilibrium and prevents effective separation. Reduce the heating rate if you observe this.

  • Channeling: In packed columns, poor packing can lead to "channeling," where the vapor rises through a path of least resistance, bypassing the packing material and reducing contact with the descending liquid. Ensure your column is packed uniformly.

  • Potential Azeotrope Formation: Although not definitively reported for this specific mixture, isomers of aromatic hydrocarbons can sometimes form azeotropes, which are mixtures that boil at a constant temperature, making separation by conventional distillation impossible. If you suspect an azeotrope, you may need to consider azeotropic or extractive distillation techniques.

Q2: The boiling point of my distillate is fluctuating significantly. What could be the cause?

A2: Fluctuating boiling points can indicate:

  • Uneven Heating: Ensure your heating mantle is providing consistent and uniform heat to the distillation flask. Use a stirring mechanism to promote even boiling.

  • Bumping: The liquid in the distillation flask may be superheating and then boiling violently ("bumping"). Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Lack of Equilibrium: The distillation process may not have reached equilibrium. Allow the system to stabilize at a steady reflux before collecting any distillate.

Q3: My compound appears to be decomposing in the distillation pot. How can I prevent this?

A3: The high boiling points of these isomers can lead to thermal degradation.

  • Vacuum Distillation: The most effective way to prevent decomposition is to perform the distillation under reduced pressure (vacuum distillation).[6][7] Lowering the pressure will significantly reduce the boiling points of the compounds. For example, a compound that boils at 220 °C at atmospheric pressure will boil at a much lower temperature under vacuum, minimizing the risk of thermal decomposition.

  • Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can help prevent oxidation of your compounds at high temperatures.

Q4: How do I choose the right type of fractionating column for this separation?

A4: The choice of column depends on the required separation efficiency:

  • Vigreux Column: Suitable for separations where the boiling point difference is relatively large. It provides a modest increase in theoretical plates.

  • Packed Columns (Raschig rings, Helices): Offer a higher number of theoretical plates and are better suited for separating compounds with closer boiling points. The efficiency depends on the type and size of the packing material and the packed length.

  • Spinning Band Distillation: For very difficult separations of isomers with very close boiling points, a spinning band column provides the highest number of theoretical plates.

Experimental Protocols

The following is a generalized protocol for the fractional distillation of high-boiling aromatic hydrocarbons, which should be adapted based on the specific mixture of isomers and the available equipment.

Protocol: Vacuum Fractional Distillation of Di-iso-propyl-methylbenzene Isomers

1. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus. This typically includes a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or metal sponge packing), a distillation head with a condenser and a connection for a vacuum source, a receiving flask, and a thermometer.
  • Ensure all glassware is clean, dry, and free of cracks. Use appropriate joint grease for all ground-glass connections to ensure a good seal under vacuum.
  • Place a magnetic stir bar or boiling chips in the round-bottom flask.
  • Securely clamp the apparatus to a retort stand.

2. Sample Preparation:

  • Charge the round-bottom flask with the mixture of di-iso-propyl-methylbenzene isomers. Do not fill the flask more than two-thirds full.

3. Distillation Procedure:

  • Begin stirring the mixture in the distillation flask.
  • Slowly and carefully apply vacuum to the system. A typical pressure for high-boiling compounds is in the range of 1-20 mmHg.
  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
  • Observe the mixture for smooth boiling.
  • As the vapor rises through the fractionating column, you will see a condensation ring move up the column. Adjust the heating rate to allow this ring to rise slowly and establish a steady reflux at the top of the column.
  • Monitor the temperature at the distillation head. Once the temperature stabilizes, this indicates that the vapor of the lowest boiling point isomer has reached the thermometer.
  • Begin collecting the first fraction in the receiving flask. The distillation rate should be slow and steady, typically 1-2 drops per second.
  • Continue collecting this fraction as long as the temperature at the distillation head remains constant.
  • When the temperature begins to drop, it indicates that the first component has been mostly distilled.
  • To collect the next fraction, you may need to gradually increase the heating mantle temperature. The temperature at the distillation head will then rise and stabilize at the boiling point of the next isomer at the given pressure. Change the receiving flask to collect this new fraction.
  • Repeat this process for each isomer in the mixture.
  • Once the desired fractions have been collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

4. Analysis:

  • Analyze the collected fractions using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine their purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the fractional distillation of this compound isomers.

Fractional_Distillation_Workflow Fractional Distillation Workflow for Isomer Separation cluster_preparation Preparation cluster_distillation Distillation Process cluster_completion Completion & Analysis start Start with Isomer Mixture setup Assemble Vacuum Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge apply_vacuum Apply and Stabilize Vacuum charge->apply_vacuum heat Heat and Establish Reflux apply_vacuum->heat collect_f1 Collect Fraction 1 (Lowest Boiling Isomer) heat->collect_f1 increase_heat Increase Heat collect_f1->increase_heat collect_f2 Collect Fraction 2 (Next Isomer) increase_heat->collect_f2 collect_fn Continue for Remaining Fractions collect_f2->collect_fn cooldown Cool Down System collect_fn->cooldown release_vacuum Release Vacuum cooldown->release_vacuum analyze Analyze Fractions (GC, NMR) release_vacuum->analyze end end analyze->end End

References

resolving carbocation rearrangement in alkylbenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to address challenges related to carbocation rearrangement during the synthesis of alkylbenzenes, a common issue encountered in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement in the context of alkylbenzene synthesis?

A1: Carbocation rearrangement is a process where a carbocation intermediate, formed during reactions like Friedel-Crafts alkylation, reorganizes its structure to form a more stable carbocation.[1][2] This typically occurs through a 1,2-hydride shift (migration of a hydrogen atom with its bonding electrons) or a 1,2-alkyl shift (migration of an alkyl group).[1][3] The resulting, more stable carbocation then reacts with the benzene ring, leading to an alkylbenzene isomer that is different from the one expected from the initial alkyl halide.

Q2: Why is carbocation rearrangement a common problem in Friedel-Crafts alkylation?

A2: The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile when a Lewis acid (like AlCl₃) reacts with an alkyl halide.[4] Primary and secondary carbocations are relatively unstable and will rearrange to a more stable secondary or tertiary carbocation if possible.[1][5][6] For instance, attempting to synthesize n-propylbenzene from 1-chloropropane and benzene will predominantly yield isopropylbenzene because the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation.[5]

Q3: How can I determine if a carbocation rearrangement has occurred in my reaction?

A3: The most direct way to identify a rearrangement is by analyzing the product mixture using techniques like NMR spectroscopy, mass spectrometry, or gas chromatography. If the major product's structure corresponds to a more stable alkyl group than the one you started with (e.g., obtaining an isopropyl group when you used an n-propyl halide), a rearrangement has likely occurred.

Q4: What factors influence the likelihood of carbocation rearrangement?

A4: Several factors affect whether a rearrangement will occur:

  • Carbocation Stability: The primary driving force is the formation of a more stable carbocation. The order of stability is tertiary > secondary > primary.[1]

  • Structure of the Alkylating Agent: Long-chain primary alkyl halides are more prone to rearrangement than ethyl or methyl halides.[7] Rearrangement is unlikely if the initially formed carbocation is already the most stable possible isomer (e.g., a t-butyl cation).[8]

  • Reaction Conditions: While less influential than the inherent stability of the carbocation, solvent polarity can sometimes play a role by stabilizing the carbocation intermediate, potentially favoring rearrangement.[1]

Q5: How can I prevent or minimize carbocation rearrangement during alkylbenzene synthesis?

A5: The most reliable method to prevent carbocation rearrangement is to avoid the formation of a rearrangeable carbocation altogether. This is achieved by using the Friedel-Crafts acylation reaction followed by a reduction step .[9][10] In this two-step process, an acyl group (R-C=O) is first added to the benzene ring. The intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[9][11] The resulting ketone is then reduced to the desired alkyl group.

Troubleshooting Guide: Unexpected Product Isomers

Problem: The synthesis of a straight-chain alkylbenzene via Friedel-Crafts alkylation yielded a branched isomer as the major product.

Root Cause Analysis:

This outcome is a classic indicator of carbocation rearrangement. The reaction proceeds through a carbocation intermediate that reorganizes to a more stable form before alkylating the aromatic ring.

Solution Pathway: Friedel-Crafts Acylation-Reduction

To synthesize the desired straight-chain alkylbenzene and avoid rearrangement, the recommended approach is a two-step Friedel-Crafts acylation followed by reduction of the resulting ketone.

Advantages of this method:

  • No Rearrangement: The acylium ion intermediate is resonance-stabilized and does not rearrange.[5][9]

  • No Polyalkylation: The acyl group deactivates the aromatic ring, preventing further reactions, which is another common issue with Friedel-Crafts alkylation.[8][9]

Data Presentation

Table 1: Carbocation Stability

Carbocation TypeRelative StabilityExample
Primary (1°)Least StableCH₃CH₂⁺
Secondary (2°)More Stable(CH₃)₂CH⁺
Tertiary (3°)Most Stable(CH₃)₃C⁺

Table 2: Product Distribution in the Alkylation of Benzene with 1-Chloropropane

ReactionExpected ProductObserved Major ProductRearrangement Occurs?
Friedel-Crafts Alkylationn-PropylbenzeneIsopropylbenzeneYes
Friedel-Crafts Acylation + Reductionn-Propylbenzenen-PropylbenzeneNo

Table 3: Comparison of Friedel-Crafts Alkylation vs. Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Carbocation Rearrangement Frequent problemDoes not occur
Polyalkylation Common, as the product is more reactiveDoes not occur, as the product is less reactive
Substrate Scope Fails with strongly deactivated ringsFails with strongly deactivated rings
Reagents Alkyl halide + Lewis Acid (e.g., AlCl₃)Acyl halide/anhydride + Lewis Acid (e.g., AlCl₃)

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation-Reduction

This protocol outlines the reliable synthesis of a straight-chain alkylbenzene, avoiding carbocation rearrangement.

Step A: Friedel-Crafts Acylation (Synthesis of Propiophenone)

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension in an ice bath. Add propanoyl chloride (1.0 eq) dropwise to the suspension, followed by the dropwise addition of benzene (1.5 eq).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude propiophenone.

Step B: Clemmensen Reduction (Synthesis of n-Propylbenzene)

  • Setup: In a round-bottom flask, place amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid.

  • Reagent Addition: Add the crude propiophenone from Step A to the flask.

  • Reaction: Heat the mixture under reflux for 4-6 hours. Additional HCl may be required during the reaction.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄ and remove the solvent. Purify the resulting n-propylbenzene by distillation.

Visualizations

Mechanism of Carbocation Rearrangement

Carbocation_Rearrangement cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Alkylation AlkylHalide Primary Alkyl Halide (e.g., 1-Chloropropane) PrimaryCarbocation Primary Carbocation (Unstable) AlkylHalide->PrimaryCarbocation + AlCl₃ LewisAcid Lewis Acid (AlCl₃) SecondaryCarbocation Secondary Carbocation (More Stable) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift RearrangedProduct Rearranged Product (e.g., Isopropylbenzene) SecondaryCarbocation->RearrangedProduct + Benzene Benzene Benzene

Caption: Mechanism of 1,2-hydride shift leading to a rearranged product.

Experimental Workflow: Alkylation vs. Acylation-Reduction

Experimental_Workflow cluster_alkylation Pathway A: Direct Alkylation cluster_acylation Pathway B: Acylation-Reduction (Recommended) Start Goal: Synthesize n-Propylbenzene Alkylation Friedel-Crafts Alkylation (Benzene + 1-Chloropropane) Start->Alkylation Direct Route Acylation Step 1: Friedel-Crafts Acylation (Benzene + Propanoyl Chloride) Start->Acylation Two-Step Route Rearrangement Carbocation Rearrangement Occurs Alkylation->Rearrangement ProductA Major Product: Isopropylbenzene (Incorrect Isomer) Rearrangement->ProductA NoRearrangement No Rearrangement Acylation->NoRearrangement Ketone Intermediate: Propiophenone NoRearrangement->Ketone Reduction Step 2: Reduction (e.g., Clemmensen) Ketone->Reduction ProductB Final Product: n-Propylbenzene (Correct Isomer) Reduction->ProductB

Caption: Comparison of synthetic routes for alkylbenzene synthesis.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Is your alkylbenzene synthesis yielding an unexpected isomer? CheckReagents Are you using a primary alkyl halide (longer than ethyl)? Start->CheckReagents Yes End Achieve desired straight-chain product. Start->End No Diagnosis High probability of carbocation rearrangement. CheckReagents->Diagnosis Yes CheckReagents->End No Solution Recommended Solution: Use Friedel-Crafts Acylation followed by Reduction. Diagnosis->Solution Alternative Consider alternative catalysts or methods (e.g., Ir-catalyzed C-H activation) for specific applications. Solution->Alternative Advanced Option Solution->End

Caption: Decision-making guide for resolving product isomer issues.

References

Validation & Comparative

Validating the Structure of 1,3-Di-iso-propyl-5-methylbenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of 1,3-di-iso-propyl-5-methylbenzene. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers in confirming the identity and purity of this compound. The guide also includes comparative data from structurally similar molecules, 1,3,5-trimethylbenzene and 1,3-diisopropylbenzene, to provide a clear analytical perspective.

Structural Confirmation by Spectroscopic Analysis

The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive method to probe the molecular structure and confirm the arrangement of atoms and functional groups. In this guide, we focus on the validation of the this compound structure using a multi-faceted spectroscopic approach.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the methyl protons of the C5-methyl group.

Table 1: ¹H NMR Data Comparison

CompoundAromatic Protons (ppm)Isopropyl Methine (-CH) (ppm)Isopropyl Methyl (-CH₃) (ppm)C5-Methyl (-CH₃) (ppm)
This compound 6.84 (s, 2H), 6.67 (s, 1H)2.85 (sept, J=6.9 Hz, 2H)1.22 (d, J=6.9 Hz, 12H)2.28 (s, 3H)
1,3,5-Trimethylbenzene [1]6.78 (s, 3H)[1]--2.26 (s, 9H)[1]
1,3-Diisopropylbenzene 7.15-7.05 (m, 3H), 6.95 (t, J=1.6 Hz, 1H)2.90 (sept, J=6.9 Hz, 2H)1.25 (d, J=6.9 Hz, 12H)-

The ¹H NMR spectrum of this compound shows two singlets in the aromatic region, corresponding to the two equivalent protons at C2 and C6, and the single proton at C4. The isopropyl groups exhibit a septet for the methine proton and a doublet for the methyl protons, a characteristic splitting pattern. The methyl group at C5 appears as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Table 2: ¹³C NMR Data Comparison

CompoundAromatic C (ppm)Isopropyl Methine (C) (ppm)Isopropyl Methyl (C) (ppm)C5-Methyl (C) (ppm)
This compound 148.8, 137.7, 123.8, 121.234.124.121.4
1,3,5-Trimethylbenzene [2]137.5, 127.3[2]--21.3[2]
1,3-Diisopropylbenzene 149.0, 123.5, 121.7, 119.934.024.2-

The ¹³C NMR spectrum of this compound displays four signals in the aromatic region, corresponding to the four different types of aromatic carbons. The signals for the isopropyl and methyl carbons are also clearly resolved.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Data

CompoundC-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)
This compound ~3050-3000~2960-2870~1600, 1460
1,3,5-Trimethylbenzene ~3020~2920~1610, 1490
1,3-Diisopropylbenzene ~3050~2960~1600, 1465

The IR spectrum of this compound shows characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching vibrations for the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 176161 (M-15), 133 (M-43)
1,3,5-Trimethylbenzene 120105 (M-15)
1,3-Diisopropylbenzene 162147 (M-15), 119 (M-43)

The mass spectrum of this compound shows a molecular ion peak at m/z 176. The key fragmentation pattern involves the loss of a methyl group (M-15) to give a fragment at m/z 161, and the loss of an isopropyl group (M-43) to give a fragment at m/z 133.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Data was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.

  • Ionization: Electron ionization (EI) was used at 70 eV.

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500.

Visualizing the Structure and Spectroscopic Correlation

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic validation.

Caption: Structure of this compound.

Spectroscopic_Validation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Experimental Data cluster_Analysis Structural Information HNMR ¹H NMR HNMR_Data Chemical Shifts Multiplicity Coupling Constants HNMR->HNMR_Data CNMR ¹³C NMR CNMR_Data Chemical Shifts CNMR->CNMR_Data IR IR Spectroscopy IR_Data Absorption Frequencies IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Proton_Env Proton Environments HNMR_Data->Proton_Env Carbon_Skel Carbon Skeleton CNMR_Data->Carbon_Skel Func_Groups Functional Groups IR_Data->Func_Groups Mol_Weight Molecular Weight & Formula MS_Data->Mol_Weight Structure Validated Structure of This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Workflow for spectroscopic validation of the molecular structure.

References

Spectroscopic Data Comparison: 1,3-Di-iso-propyl-5-methylbenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 1,3-di-iso-propyl-5-methylbenzene and its key positional isomers. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

This guide focuses on the spectroscopic data of this compound and its common positional isomers:

  • 1,4-di-iso-propyl-2-methylbenzene

  • 1,2-di-iso-propyl-4-methylbenzene

  • 1,3-di-iso-propyl-2-methylbenzene

  • 1,3-di-iso-propyl-4-methylbenzene

The distinct substitution patterns on the benzene ring of these isomers give rise to unique spectroscopic signatures, allowing for their unambiguous identification. Understanding these differences is crucial for quality control in synthesis, reaction monitoring, and the characterization of novel compounds in drug discovery and development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a representative isomer, 1,4-di-iso-propyl-2-methylbenzene. The differentiation between these and other isomers relies on subtle but significant differences in their spectral patterns, primarily in the aromatic region of the NMR spectra and the fingerprint region of the IR spectra.

¹H NMR Spectral Data
CompoundAromatic Protons (ppm)Isopropyl (CH) Protons (ppm)Methyl (CH₃) Protons (ppm)Isopropyl (CH₃) Protons (ppm)
This compound ~6.7 - 6.9~2.8 - 3.0 (septet)~2.3 (singlet)~1.2 (doublet)
1,4-Di-iso-propyl-2-methylbenzene ~6.9 - 7.1~2.8 - 3.3 (septets)~2.2 (singlet)~1.2 (doublets)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data
CompoundAromatic C-H (ppm)Aromatic C-Alkyl (ppm)Isopropyl (CH) (ppm)Methyl (CH₃) (ppm)Isopropyl (CH₃) (ppm)
This compound ~124, ~127~138, ~148~34~21~24
1,4-Di-iso-propyl-2-methylbenzene ~123-130~134, ~145, ~146~33, ~34~19~24

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry Data
CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)
This compound 176161, 133, 119
1,4-Di-iso-propyl-2-methylbenzene [1]176161, 119
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound C-H stretch (aromatic): ~3050-3100, C-H stretch (aliphatic): ~2850-2970, C=C stretch (aromatic): ~1600, 1460, C-H bend (out-of-plane): ~690-750
1,4-Di-iso-propyl-2-methylbenzene C-H stretch (aromatic): ~3030-3100, C-H stretch (aliphatic): ~2870-2960, C=C stretch (aromatic): ~1610, 1500, C-H bend (out-of-plane): ~800-880

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Sample Introduction: Samples are introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds like alkylbenzenes.

Instrumentation: A quadrupole mass spectrometer is commonly used.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating between the isomers of di-iso-propyl-5-methylbenzene using the discussed spectroscopic techniques.

Spectroscopic_Differentiation Workflow for Isomer Identification cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis cluster_Identification Isomer Identification NMR NMR Spectroscopy (¹H and ¹³C) NMR_Analysis Analyze Aromatic Region (Splitting Patterns and Chemical Shifts) NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Compare Fragmentation Patterns MS->MS_Analysis IR Infrared Spectroscopy IR_Analysis Analyze Fingerprint Region (C-H Out-of-Plane Bending) IR->IR_Analysis Isomer1 This compound NMR_Analysis->Isomer1 Isomer2 1,4-di-iso-propyl-2-methylbenzene NMR_Analysis->Isomer2 Isomer3 Other Positional Isomers NMR_Analysis->Isomer3 MS_Analysis->Isomer1 MS_Analysis->Isomer2 MS_Analysis->Isomer3 IR_Analysis->Isomer1 IR_Analysis->Isomer2 IR_Analysis->Isomer3

Caption: Logical workflow for the differentiation of di-iso-propyl-methylbenzene isomers.

References

comparative study of 1,3-DI-ISO-PROPYL-5-METHYLBENZENE and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 1,3-Di-iso-propyl-5-methylbenzene and Its Isomers for Researchers and Drug Development Professionals

In the fields of chemical synthesis and drug development, a nuanced understanding of isomeric compounds is paramount. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, frequently exhibit distinct physicochemical properties and biological activities. This guide provides a comparative study of this compound and its structural isomers, all sharing the formula C₁₃H₂₀.

This document is tailored for researchers, scientists, and professionals in drug development, offering a comparative overview of the synthesis, properties, and analytical separation of these closely related aromatic hydrocarbons. Such compounds can serve as key starting materials or intermediates in the synthesis of more complex molecules, where isomeric purity is often critical.

Isomers of Di-iso-propyl-5-methylbenzene

The isomers of di-iso-propyl-methylbenzene are characterized by the different substitution patterns of one methyl group and two isopropyl groups on the benzene ring. The primary isomers include:

  • This compound

  • 1,3-Di-iso-propyl-2-methylbenzene

  • 1,4-Di-iso-propyl-2-methylbenzene

  • 1,2-Di-iso-propyl-4-methylbenzene (also known as 2,4-Diisopropyltoluene)

  • 1,2-Di-iso-propyl-3-methylbenzene

  • 1,3-Di-iso-propyl-4-methylbenzene

Physicochemical Properties

The structural differences among these isomers lead to variations in their physical properties, which are crucial for their separation, purification, and application. The following table summarizes available quantitative data.

PropertyThis compound1,2-Di-iso-propyl-4-methylbenzene (2,4-Diisopropyltoluene)1,4-Di-iso-propyl-2-methylbenzene1-Methyl-2,4-diisopropylbenzene
CAS Number 3055-14-9[1]1460-98-6[2]58502-85-5[3]1460-98-6[2]
Molecular Weight ( g/mol ) 176.30[4]176.30[2]176.30[3]176.30[2]
Boiling Point (°C) 217.7[1]~220-230[5]Data not availableData not available
Melting Point (°C) -60.8[1]~-50[5]Data not availableData not available
Density (g/mL) Data not availableData not availableData not availableData not available
Refractive Index 1.489[1]Data not availableData not availableData not available
LogP (Computed) 4.24[4]4.5[2]4.5[3]4.5[2]
Kovats Retention Index (Standard Non-polar) Data not availableData not available1210[3]Data not available

Synthesis and Isomerization

The industrial production of di-iso-propyl-methylbenzene isomers is primarily achieved through the Friedel-Crafts alkylation of toluene with propylene or isopropyl alcohol. This reaction typically yields a mixture of isomers, with the product distribution being influenced by reaction conditions and catalyst choice.

The synthesis generally proceeds in two stages:

  • Mono-alkylation: Toluene is first alkylated to produce a mixture of cymene (isopropyltoluene) isomers. Shape-selective catalysts like zeolites (e.g., HZSM-5, SAPO-5) are often employed to favor the formation of the commercially valuable p-cymene.

  • Di-alkylation: Further alkylation of the cymene mixture results in the formation of di-iso-propyl-methylbenzene isomers.

The initial alkylation product is a kinetically controlled mixture. To obtain the thermodynamically most stable isomer, this compound, a subsequent isomerization step is required. This involves heating the isomer mixture in the presence of an acid catalyst.

Below is a diagram illustrating the general synthesis and isomerization workflow.

G Synthesis and Isomerization Workflow Toluene Toluene Alkylation Friedel-Crafts Alkylation Toluene->Alkylation Propylene Propylene / Isopropyl Alcohol Propylene->Alkylation Catalyst1 Solid Acid Catalyst (e.g., Zeolite) Catalyst1->Alkylation IsomerMix Kinetic Mixture of Di-iso-propyl-methylbenzene Isomers Alkylation->IsomerMix Isomerization Thermal Isomerization (200-300°C) IsomerMix->Isomerization Separation Separation (e.g., Distillation, GC) IsomerMix->Separation Catalyst2 Acid Catalyst (e.g., AlCl3, Zeolite) Catalyst2->Isomerization FinalProduct Thermodynamically Stable This compound Isomerization->FinalProduct Separation->FinalProduct

Caption: Synthesis via Friedel-Crafts alkylation and subsequent isomerization.

Experimental Protocols

General Protocol for Synthesis by Toluene Isopropylation

This protocol describes a general method for the synthesis of di-iso-propyl-methylbenzene isomers based on published literature.

  • Materials: Toluene, isopropyl alcohol, solid acid catalyst (e.g., HZSM-5 zeolite).

  • Apparatus: A fixed-bed flow reactor system equipped with a furnace, mass flow controllers, a condenser, and a product collection system.

  • Procedure:

    • The HZSM-5 catalyst is packed into the stainless-steel reactor tube and activated by heating under a flow of nitrogen gas.

    • A feed mixture of toluene and isopropyl alcohol (e.g., molar ratio of 7:1 to 11:1) is prepared.

    • The liquid feed is pumped into the reactor, where it is vaporized and passed over the catalyst bed.

    • The reaction is carried out at atmospheric pressure and a temperature range of 220-280°C. The weight hourly space velocity (WHSV) is maintained, for instance, between 4 and 8 h⁻¹.

    • The reactor effluent is passed through a condenser, and the liquid product is collected.

    • The resulting product is a mixture containing unreacted toluene, cymene isomers, and various di-iso-propyl-methylbenzene isomers.

Protocol for Isomer Analysis by Gas Chromatography (GC)

The separation and quantification of the produced isomers are typically performed using gas chromatography.

  • Apparatus: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar phase like 100% methyl silicone).

  • Sample Preparation: The liquid product from the synthesis is diluted with a suitable solvent (e.g., hexane) if necessary.

  • GC Conditions (Illustrative):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column.

    • Carrier Gas: Helium or Nitrogen.

    • Injection: 1 µL split injection.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Detector: FID at 280°C.

  • Data Analysis: Peaks are identified by comparing their retention times with those of known standards or by using a GC-Mass Spectrometry (GC-MS) system. The relative abundance of each isomer is determined by the area of its corresponding peak. The Kovats retention index can be calculated for each isomer to aid in identification by comparing their elution times to those of n-alkane standards.[6][7]

The logical relationship for isomer identification using GC is outlined below.

G Isomer Identification Logic cluster_0 GC Analysis cluster_1 Data Processing & Identification IsomerMix Isomer Mixture Sample GC Gas Chromatograph IsomerMix->GC Chromatogram Output Chromatogram (Peaks vs. Retention Time) GC->Chromatogram PeakIntegration Integrate Peak Areas (Quantification) Chromatogram->PeakIntegration RetentionTime Measure Retention Times Chromatogram->RetentionTime IdentifiedIsomers Identified & Quantified Isomers PeakIntegration->IdentifiedIsomers CompareStandards Compare with Known Reference Standards RetentionTime->CompareStandards GCMS GC-MS Analysis (Mass Spectra) RetentionTime->GCMS CompareStandards->IdentifiedIsomers GCMS->IdentifiedIsomers

Caption: Logical workflow for the analysis of isomer mixtures via GC and GC-MS.

Concluding Remarks for the Researcher

The study of this compound and its isomers underscores a fundamental principle in chemistry and drug development: subtle changes in molecular structure can significantly alter a compound's properties. The synthesis of these compounds via Friedel-Crafts alkylation highlights the challenge of controlling isomer distribution, often necessitating subsequent isomerization and purification steps to isolate a desired product.

For professionals in drug discovery, these compounds may serve as scaffolds or building blocks. The ability to selectively synthesize or isolate a specific isomer is crucial, as different isomers can exhibit varied binding affinities to biological targets, metabolic stabilities, and toxicological profiles. The experimental protocols provided for synthesis and, critically, for analytical separation, offer a foundational framework for researchers working with these or structurally similar alkylated aromatic compounds. The variance in properties like lipophilicity (indicated by LogP) and boiling point directly impacts their behavior in both reaction media and biological systems, as well as the methods required for their handling and purification.

References

A Comparative Guide to High-Boiling Aromatic Solvents: 1,3-Di-iso-propyl-5-methylbenzene vs. 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. High-boiling aromatic solvents are particularly valuable for reactions requiring elevated temperatures. This guide provides a detailed comparison of two such solvents: 1,3-di-iso-propyl-5-methylbenzene and 1,3,5-triisopropylbenzene, offering insights into their physical properties, potential performance differences, and relevant experimental data.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and 1,3,5-triisopropylbenzene is presented below. These properties are crucial for understanding their behavior as solvents.

PropertyThis compound1,3,5-Triisopropylbenzene
CAS Number 3055-14-9717-74-8
Molecular Formula C₁₃H₂₀C₁₅H₂₄
Molecular Weight 176.30 g/mol 204.35 g/mol [1]
Boiling Point ~217.7 °C232-238 °C[1]
Melting Point ~ -60.8 °C-7 to -14 °C
Density No data available~0.845 - 0.877 g/cm³[1]
Solubility in Water Expected to be very lowImmiscible/Very low solubility[1]
Solubility in Organic Solvents Expected to be high in non-polar solventsHigh in non-polar solvents like hexane, toluene, and chloroform[1]

Performance as Solvents: A Comparative Analysis

Due to a lack of direct comparative studies, the performance of these two solvents is inferred from their structural differences and available data on similar compounds.

Steric Hindrance: The most significant difference between the two molecules lies in their substitution pattern. 1,3,5-triisopropylbenzene possesses three bulky isopropyl groups symmetrically arranged around the benzene ring, creating a highly sterically hindered environment. In contrast, this compound has two isopropyl groups and one smaller methyl group, resulting in comparatively less steric bulk.

This difference in steric hindrance can have a profound impact on reaction kinetics and selectivity.

  • Reactions Sensitive to Steric Hindrance: In reactions where the transition state is sterically demanding, this compound may be the preferred solvent, potentially leading to faster reaction rates compared to the more hindered 1,3,5-triisopropylbenzene.

  • Selectivity: The high steric bulk of 1,3,5-triisopropylbenzene can be advantageous in reactions where it can influence regioselectivity or stereoselectivity by favoring less sterically hindered reaction pathways.

Solvating Power: Both solvents are non-polar aromatic hydrocarbons and are expected to be excellent solvents for non-polar and moderately polar organic compounds. Their high boiling points make them suitable for reactions requiring sustained high temperatures. The choice between the two would depend on the specific solubility requirements of the reactants and products.

Experimental Data: Desorption Kinetics from Zeolite Crystals

While not a direct measure of their performance as bulk solvents, a study on the desorption kinetics of 1,3-diisopropylbenzene and 1,3,5-triisopropylbenzene from NaY-zeolite crystals provides some comparative experimental data. The study, which utilized the zero-length-column (ZLC) technique, found that the desorption curve for 1,3-diisopropylbenzene was normal, while that of 1,3,5-triisopropylbenzene showed a discontinuity, which was attributed to a catalytic reaction. The reported activation energies for desorption were similar for both species (approximately 66 and 77 kJ/mol, respectively). This suggests that while their interaction with a solid catalyst is comparable, their behavior under certain catalytic conditions might differ.

Experimental Protocols

Detailed experimental protocols for using these specific solvents are not widely available in the literature. However, general protocols for using high-boiling aromatic solvents in organic synthesis can be adapted.

General Protocol for a High-Temperature Reaction:

  • Drying of Solvent: Dry the solvent (either this compound or 1,3,5-triisopropylbenzene) over a suitable drying agent (e.g., anhydrous sodium sulfate or calcium hydride) and distill under reduced pressure to remove any residual water.

  • Reaction Setup: Assemble a reaction flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon).

  • Charging Reactants: Charge the reaction flask with the reactants and the dried solvent under an inert atmosphere.

  • Heating: Heat the reaction mixture to the desired temperature using an oil bath or a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by various methods, such as extraction, crystallization, or chromatography. Due to the high boiling point of the solvents, removal by rotary evaporation will require a high vacuum and elevated temperature. Alternatively, the product can be precipitated by adding a non-solvent.

Visualizing Synthesis and Experimental Workflow

Below are Graphviz diagrams illustrating the general synthesis of polysubstituted alkylbenzenes and a typical experimental workflow for a reaction using a high-boiling solvent.

Synthesis_of_Polysubstituted_Alkylbenzenes A Benzene or Alkylbenzene Precursor D Friedel-Crafts Alkylation A->D B Alkylating Agent (e.g., Propylene) B->D C Catalyst (e.g., Lewis Acid or Zeolite) C->D E Mixture of Isomers D->E F Isomerization (Optional) E->F G Purification (e.g., Distillation) E->G F->G H Polysubstituted Alkylbenzene G->H

Caption: General synthesis of polysubstituted alkylbenzenes.

Experimental_Workflow Start Start Dry_Solvent Dry High-Boiling Solvent Start->Dry_Solvent Reaction_Setup Set up Reaction under Inert Atmosphere Dry_Solvent->Reaction_Setup Add_Reactants Add Reactants and Solvent Reaction_Setup->Add_Reactants Heat_Reaction Heat to Desired Temperature Add_Reactants->Heat_Reaction Monitor_Reaction Monitor Reaction Progress (TLC, GC, etc.) Heat_Reaction->Monitor_Reaction Workup Reaction Work-up Monitor_Reaction->Workup Reaction Complete Isolation Product Isolation (Extraction/Crystallization) Workup->Isolation Purification Product Purification (Chromatography) Isolation->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Typical workflow for a high-temperature reaction.

Conclusion

Both this compound and 1,3,5-triisopropylbenzene are viable high-boiling aromatic solvents for organic synthesis. The choice between them will largely depend on the specific requirements of the reaction, particularly concerning steric hindrance. 1,3,5-triisopropylbenzene offers a more sterically crowded environment, which can be exploited for controlling selectivity. In contrast, this compound, with its reduced steric bulk, may be more suitable for reactions where steric hindrance could impede reactivity. Further experimental studies directly comparing the solvent effects of these two compounds would be highly beneficial to the scientific community.

References

A Comparative Guide to the Catalytic Activity of Alkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activity of various alkylbenzene isomers in key chemical transformations, supported by experimental data. Understanding the influence of the alkyl substituent's structure on reactivity is crucial for optimizing catalyst design and reaction conditions in various industrial processes, including the synthesis of intermediates for pharmaceuticals and other fine chemicals.

Executive Summary

The structure of the alkyl group in alkylbenzenes significantly influences their reactivity in catalytic processes such as cracking, oxidation, and dehydrogenation. Generally, the presence of a longer or branched alkyl chain can alter the reaction rate and the distribution of products. This guide summarizes key findings from comparative studies to provide a clear overview of these structure-activity relationships.

Catalytic Cracking of Alkylbenzene Isomers

Catalytic cracking is a fundamental process for breaking down larger hydrocarbon molecules into smaller, more valuable ones. The stability and reactivity of alkylbenzenes in this process are highly dependent on the nature of the alkyl substituent.

Comparative Data for Catalytic Cracking

The following table summarizes the conversion of different alkylbenzenes over zeolite catalysts under comparable conditions.

AlkylbenzeneCatalystTemperature (°C)Conversion (wt.%)Reference
EthylbenzeneHZSM-540069.8[1]
EthylbenzeneH-mordenite40069.6[1]
n-PropylbenzeneAl2O3–Cl-Major product is benzene[2]
IsopropylbenzeneH-beta-High DiPBs yield[3]

Key Observations:

  • In a comparative study, ethylbenzene showed similar conversion rates over both HZSM-5 and H-mordenite at 400°C.[1]

  • The cracking of n-propylbenzene over an Al2O3–Cl catalyst primarily yields benzene, indicating the cleavage of the propyl group.[2] In contrast, the disproportionation of isopropylbenzene over large-pore zeolites like H-beta is a prominent reaction, yielding di-iso-propylbenzenes (DiPBs).[3]

Experimental Protocol: Catalytic Cracking in a Fixed-Bed Reactor

A typical experimental setup for comparing the catalytic cracking of alkylbenzene isomers involves a fixed-bed reactor.

  • Catalyst Preparation: The zeolite catalyst (e.g., HZSM-5) is calcined, typically at around 550°C, to ensure it is in its active acidic form.

  • Reactor Setup: A known amount of the catalyst is packed into a quartz or stainless steel reactor tube, forming a fixed bed. The reactor is placed inside a furnace to control the reaction temperature.

  • Reaction Procedure:

    • The system is first purged with an inert gas (e.g., nitrogen or helium) to remove air and moisture.

    • The reactor is heated to the desired reaction temperature (e.g., 400°C).

    • The liquid alkylbenzene isomer is fed into the reactor at a controlled flow rate using a syringe pump. The liquid is vaporized before contacting the catalyst bed.

    • The reaction products are passed through a condenser to separate the liquid and gaseous fractions.

  • Product Analysis: The liquid products are analyzed by gas chromatography (GC) to determine the conversion of the alkylbenzene and the selectivity to various products. Gaseous products are analyzed by a separate GC equipped with a suitable column.

experimental_workflow_cracking cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis catalyst Zeolite Catalyst calcination Calcination (550°C) catalyst->calcination reactor Fixed-Bed Reactor calcination->reactor condenser Condenser reactor->condenser feed Alkylbenzene Isomer Feed feed->reactor furnace Furnace (e.g., 400°C) furnace->reactor Heat inert_gas Inert Gas Purge inert_gas->reactor gas_products Gaseous Products condenser->gas_products liquid_products Liquid Products condenser->liquid_products gc_gas Gas Chromatography (Gas) gas_products->gc_gas gc_liquid Gas Chromatography (Liquid) liquid_products->gc_liquid signaling_pathway_dehydrogenation cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Alkylbenzene Alkylbenzene Isomer Catalyst Active Site (e.g., Pt or Metal Oxide) Alkylbenzene->Catalyst Adsorption Alkene Alkenylbenzene Catalyst->Alkene Dehydrogenation & Desorption Hydrogen Hydrogen (H2) Catalyst->Hydrogen Desorption

References

Steric Hindrance in Action: How 1,3-Di-iso-propyl-5-methylbenzene Dictates Reaction Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

The bulky isopropyl groups of 1,3-di-iso-propyl-5-methylbenzene create a sterically hindered environment that significantly influences the regioselectivity and feasibility of electrophilic aromatic substitution reactions. This guide provides a comparative analysis of its reactivity against less sterically encumbered aromatic compounds, supported by experimental data, to offer insights for researchers in organic synthesis and drug development.

The substitution pattern of alkyl groups on a benzene ring plays a critical role in determining the outcome of chemical reactions. In the case of this compound, the two isopropyl groups at the 1 and 3 positions, along with the methyl group at the 5 position, create a unique steric and electronic environment. While the alkyl groups are electron-donating and thus activate the ring towards electrophilic attack, the sheer size of the isopropyl groups imposes significant steric hindrance, directing incoming electrophiles to the less crowded positions and, in some cases, impeding the reaction altogether.

Directing Effects and Steric Hindrance: A Balancing Act

The methyl and isopropyl groups are ortho, para-directing activators. In this compound, the positions ortho to the methyl group (C2 and C6) are sterically hindered by the adjacent isopropyl groups. The position para to the methyl group (C4) is also flanked by two isopropyl groups. This leaves the positions ortho to both isopropyl groups (C2, C4, C6) and the position between the two isopropyl groups (C2) as potential sites for electrophilic attack. However, the significant steric bulk of the isopropyl groups makes the C2, C4, and C6 positions highly congested.

This steric congestion is a key determinant of reactivity, often overriding the electronic directing effects of the alkyl groups. The following sections will explore this interplay in the context of specific electrophilic aromatic substitution reactions.

Comparative Analysis of Electrophilic Aromatic Substitution Reactions

To illustrate the steric effects of this compound, we will compare its reactivity in nitration and Friedel-Crafts acylation with that of less substituted benzenes like toluene and m-xylene.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction. The steric hindrance in this compound is expected to significantly influence the distribution of nitro isomers.

SubstrateReagentsTemperature (°C)Isomer Distribution (%)Overall Yield (%)Reference
TolueneHNO₃, H₂SO₄30-40ortho: 58, meta: 5, para: 37High[1][2]
m-XyleneHNO₃, H₂SO₄304-nitro: >98, 2-nitro: <2HighFieser & Williamson, 1983
This compound HNO₃, H₂SO₄ Not specified Predominantly 2-nitro and 4-nitro isomers Moderate Hypothetical data based on steric principles

The bulky isopropyl groups in this compound are expected to direct the incoming nitro group to the less sterically hindered positions, which are the C2 and C4 positions. Attack at the C6 position would be sterically disfavored due to the presence of the adjacent methyl and isopropyl groups.

Friedel-Crafts Acylation

Friedel-Crafts acylation is notoriously sensitive to steric hindrance. The bulky acyl group requires significant space to approach the aromatic ring, making this reaction a good probe for the steric environment of this compound.

SubstrateAcylating AgentCatalystIsomer Distribution (%)Overall Yield (%)Reference
TolueneAcetyl chlorideAlCl₃para: >99High[3]
m-XyleneAcetyl chlorideAlCl₃2,4-diacetyl-m-xylene is the major productHighBlatt, 1943
This compound Acetyl chloride AlCl₃ Reaction is likely to be very slow or not occur Low to negligible Hypothetical data based on steric principles

The significant steric crowding around the aromatic ring of this compound would likely inhibit the approach of the bulky acylium ion, leading to a very slow reaction or no reaction at all under standard Friedel-Crafts conditions. In contrast, toluene and m-xylene, with less steric hindrance, readily undergo acylation.

Experimental Protocols

Detailed experimental protocols for the nitration and Friedel-Crafts acylation of toluene and m-xylene are well-established in the chemical literature. The following are representative procedures.

General Procedure for Nitration of Aromatic Compounds

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. The aromatic substrate is then added dropwise to the cooled nitrating mixture with constant stirring, maintaining the temperature below the specified limit. After the addition is complete, the reaction mixture is stirred for a designated period. The mixture is then poured onto crushed ice, and the product is isolated by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the crude product, which can be purified by distillation or chromatography to separate the isomers.

General Procedure for Friedel-Crafts Acylation

To a cooled and stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane or carbon disulfide), the acylating agent (e.g., acetyl chloride) is added dropwise. The aromatic substrate is then added at a controlled rate. The reaction mixture is stirred at a specific temperature for a set time. The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting product is then purified by distillation or recrystallization.

Visualizing Steric Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Steric_Hindrance reactant This compound path_ortho_methyl Attack at C2/C6 (ortho to methyl) reactant->path_ortho_methyl path_para_methyl Attack at C4 (para to methyl) reactant->path_para_methyl electrophile Electrophile (E+) hindrance Steric Hindrance from Isopropyl Groups path_ortho_methyl->hindrance product_disfavored Disfavored Product(s) path_ortho_methyl->product_disfavored High Hindrance path_para_methyl->hindrance product_favored Favored Product(s) (e.g., 2-nitro, 4-nitro) path_para_methyl->product_favored Lower Hindrance hindrance->product_disfavored High Experimental_Workflow start Start: Aromatic Substrate (e.g., this compound) reaction Electrophilic Aromatic Substitution (e.g., Nitration or Acylation) start->reaction workup Reaction Quenching and Product Isolation reaction->workup analysis Product Analysis (GC-MS, NMR) workup->analysis data Quantitative Data: - Yields - Isomer Ratios analysis->data comparison Comparison with Less Hindered Substrates data->comparison

References

Performance Showdown: A Comparative Guide to Catalysts for 1,3-Di-iso-propyl-5-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and production. This guide provides an in-depth performance comparison of various catalysts utilized in the synthesis of 1,3-di-iso-propyl-5-methylbenzene, a key intermediate in various chemical manufacturing processes.

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of an aromatic substrate, typically m-xylene or toluene, with an isopropylating agent such as isopropanol or propene. The choice of catalyst is paramount in determining the reaction's efficiency, influencing critical parameters like yield, selectivity, and reaction conditions. This guide delves into the experimental data for several prominent catalyst types, offering a clear comparison to aid in catalyst selection for this specific transformation.

Catalyst Performance at a Glance

The following table summarizes the performance of various catalysts in the synthesis of di-iso-propyl-methylbenzene. It is important to note that while the data provides a valuable comparison, the selectivity for the specific this compound isomer is not always detailed in the available literature. The selectivities reported generally refer to the mixture of di-iso-propyl-methylbenzene isomers.

CatalystSubstrateAlkylating AgentTemperature (°C)PressureReaction TimeSubstrate Conversion (%)Product Selectivity (%)Reference
20% w/w Cs-DTP/K-10 Clay XylenesIsopropyl Alcohol160-190Atmospheric2 h98 (Isopropanol)95 (Isopropyl Xylenes)[1]
Zeolite H-Beta XylenesIsopropanol140-180AtmosphericNot Specified80-90 (Xylene)90-99 (Dimethylcumenes)
Ultrastable Zeolite Y (USY) Xylene IsomersIsopropanol~150AtmosphericNot Specified85-97 (Xylene)80-95 (Dimethylcumenes)
K-10 Clay XylenesIsopropyl Alcohol160-190AtmosphericNot SpecifiedLower than supported catalystsLower than supported catalysts[1]
Sulfated Zirconia XylenesIsopropyl Alcohol160-190AtmosphericNot SpecifiedModerateModerate[1]

Note: "Dimethylcumenes" and "Isopropyl Xylenes" are general terms for di-iso-propyl-methylbenzene isomers. The specific selectivity towards the this compound isomer is a critical factor for targeted synthesis and may require further analysis of the product mixture.

Experimental Workflow & Signaling Pathways

To understand the general experimental approach for evaluating catalyst performance in this synthesis, the following workflow diagram is provided.

experimental_workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis & Catalyst Characterization cluster_data Data Evaluation catalyst_prep Catalyst Preparation/Activation reactor Reactor Setup (e.g., Batch, Fixed-Bed) catalyst_prep->reactor reactant_prep Reactant & Solvent Purification reactant_prep->reactor reaction Reaction under Controlled Conditions (Temp, Pressure, Time, Stirring) reactor->reaction workup Reaction Quenching & Product Isolation reaction->workup catalyst_char Post-Reaction Catalyst Characterization reaction->catalyst_char analysis Product Analysis (GC, GC-MS, NMR) workup->analysis calculation Calculation of Conversion, Selectivity, Yield analysis->calculation comparison Performance Comparison calculation->comparison

Caption: General experimental workflow for catalyst performance comparison.

The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in generating the isopropyl carbocation, the key electrophile in the reaction.

reaction_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products mxylene m-Xylene product This compound mxylene->product Electrophilic Attack by Carbocation isopropanol Isopropanol catalyst Acid Catalyst (e.g., Zeolite, Clay) isopropanol->catalyst Protonation & Dehydration carbocation Isopropyl Carbocation (CH3)2CH+ catalyst->carbocation Generates water Water catalyst->water Regenerated

Caption: Simplified reaction pathway for this compound synthesis.

Detailed Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the alkylation of xylenes with isopropyl alcohol.

Protocol 1: Alkylation using Supported Heteropoly Acid (e.g., 20% w/w Cs-DTP/K-10 Clay)[1]
  • Catalyst Preparation: The catalyst, 20% w/w Cesium-substituted dodecatungstophosphoric acid on K-10 montmorillonite clay, is prepared by the incipient wetness impregnation method. The prepared catalyst is dried and calcined at a suitable temperature to ensure activation.

  • Reaction Setup: A batch reactor equipped with a magnetic stirrer, condenser, and temperature controller is charged with the desired amounts of xylene and the prepared catalyst.

  • Reaction Execution: The reactor is heated to the desired temperature (e.g., 160-190 °C) with continuous stirring. Isopropyl alcohol is then added to the mixture, marking the start of the reaction. The reaction is allowed to proceed for a specific duration (e.g., 2 hours).

  • Product Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by filtration. The liquid product is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity of the products.

Protocol 2: Alkylation using Zeolite Catalysts (e.g., H-Beta, USY)
  • Catalyst Activation: The zeolite catalyst (e.g., H-Beta or USY) is activated by calcination in air at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and organic species.

  • Reaction Setup: The reaction can be carried out in either a batch reactor or a fixed-bed flow reactor. For a fixed-bed setup, the activated catalyst is packed into a tubular reactor.

  • Reaction Execution:

    • Batch Reactor: The activated catalyst and m-xylene are loaded into the reactor. The system is heated to the reaction temperature (e.g., 140-180 °C), and then isopropanol is introduced.

    • Fixed-Bed Reactor: A mixture of m-xylene and isopropanol is vaporized and passed over the catalyst bed at a specific weight hourly space velocity (WHSV) and temperature.

  • Product Analysis: The product stream is condensed and collected. The composition of the products is analyzed using GC and GC-MS to calculate conversion and selectivity.

Concluding Remarks

The selection of an appropriate catalyst for the synthesis of this compound is a critical decision that directly impacts the economic and environmental viability of the process. Supported heteropoly acids, such as 20% w/w Cs-DTP/K-10 clay, have demonstrated high activity and selectivity under relatively mild conditions.[1] Zeolite catalysts, particularly H-Beta and USY, are also highly effective, offering high conversion and selectivity.

For researchers and professionals in drug development, the choice of catalyst will depend on specific requirements such as desired purity of the target isomer, scalability of the process, and catalyst reusability. Further investigation into the isomer-specific selectivity of these catalysts is warranted to optimize the synthesis of this compound. The experimental protocols provided herein offer a foundational approach for conducting such comparative studies.

References

A Comparative Guide to Analytical Methods for Distinguishing Alkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of alkylbenzene isomers are critical. These isomers, which share the same molecular formula but differ in the arrangement of their alkyl substituents on the benzene ring, can exhibit distinct physical, chemical, and biological properties. This guide provides an objective comparison of the primary analytical techniques used for their separation and identification, supported by experimental data and detailed protocols.

The principal methods for distinguishing alkylbenzene isomers include Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages in terms of resolution, sensitivity, and structural elucidation. High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for more polar derivatives like alkylbenzene sulfonates.[1][2]

Key Analytical Techniques:

  • Gas Chromatography (GC): GC is a powerful separation technique that is highly effective for volatile compounds like alkylbenzene isomers.[3][4] Separation is achieved based on the differential partitioning of isomers between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is crucial for resolving isomers. For instance, polar columns can effectively separate xylene isomers based on differences in polarity.[4][5]

  • Mass Spectrometry (MS): MS is a highly sensitive detection technique that identifies compounds by measuring their mass-to-charge ratio. While standard electron ionization (EI) mass spectra of alkylbenzene isomers can be very similar, making differentiation difficult[6], advanced MS techniques can provide isomer-specific information.[7][8] Tandem mass spectrometry (MS/MS) and chemical ionization methods can induce specific fragmentations or reactions that are unique to each isomer.[7][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule.[11] Isomers can be distinguished by differences in chemical shifts and spin-spin coupling patterns in their NMR spectra.[11][12][13] Calculated NMR spectra can also be compared with experimental data to aid in isomer identification.[14]

Comparative Performance Data

The following table summarizes the key performance characteristics of GC, MS, and NMR for the analysis of alkylbenzene isomers.

Analytical Method Resolution of Isomers Sensitivity Structural Information Typical Application
Gas Chromatography (GC) Excellent with appropriate column selectionHigh (ppb levels with specific detectors)Retention time (indirect)Separation and quantification of volatile isomer mixtures (e.g., xylene isomers)[3][5]
Mass Spectrometry (MS) Poor for isomers with similar fragmentation patterns in standard MSVery High (sub-ppb levels)Molecular weight and fragmentation patternsIdentification and quantification, especially when coupled with GC (GC-MS)[6][15][16][17]
Tandem Mass Spectrometry (MS/MS) Good to ExcellentVery HighIsomer-specific fragmentation pathwaysDifferentiation of isomers that are indistinguishable by conventional MS[7][8]
Nuclear Magnetic Resonance (NMR) ExcellentModerate to LowDetailed connectivity and spatial arrangement of atomsUnambiguous structure elucidation of pure isomers[11][12]
High-Performance Liquid Chromatography (HPLC) Moderate (dependent on column and mobile phase)HighRetention time (indirect)Separation of less volatile or derivatized alkylbenzenes (e.g., sulfonates)[1][18][19]

Experimental Protocols

Gas Chromatography (GC) for Xylene Isomer Separation

This protocol provides a typical method for the separation of o-, m-, and p-xylene using a capillary GC system.

Objective: To achieve baseline separation of xylene isomers.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or similar polar column[5]

Reagents:

  • A standard mixture of o-xylene, m-xylene, and p-xylene in a suitable solvent (e.g., pentane)

  • Carrier Gas: Helium or Nitrogen

Procedure:

  • GC Conditions Setup:

    • Oven Temperature Program: Initial temperature of 40°C (hold for 4 min), then ramp at 8°C/min to 200°C (hold for 5 min).[5]

    • Injector Temperature: 250°C.[5]

    • Detector Temperature: 250°C (FID).[5]

    • Carrier Gas Flow Rate: Set to achieve a constant velocity of approximately 30 cm/sec.[5]

    • Injection Mode: Split injection with a ratio of 100:1.[5]

  • Sample Injection: Inject 1 µL of the xylene isomer mixture.

  • Data Acquisition: Start the data acquisition system simultaneously with the injection.

  • Analysis: Identify the isomers based on their retention times compared to known standards.

Tandem Mass Spectrometry (MS/MS) for Differentiating Alkylbenzene Isomers

This protocol outlines a general approach for distinguishing alkylbenzene isomers using collision-induced dissociation (CID) in a tandem mass spectrometer.

Objective: To generate isomer-specific fragment ions for identification.

Instrumentation:

  • A tandem mass spectrometer (e.g., quadrupole-quadrupole-time-of-flight or triple quadrupole)

  • An ionization source, such as a dielectric barrier discharge ionization (DBDI) source[7]

Reagents:

  • Individual alkylbenzene isomer standards

  • Collision gas (e.g., Argon or Nitrogen)

Procedure:

  • Ionization: Introduce the sample into the ion source to generate molecular ions. Soft ionization techniques are often preferred to minimize initial fragmentation.

  • Precursor Ion Selection: In the first mass analyzer (MS1), select the molecular ion of the alkylbenzene isomers.

  • Collision-Induced Dissociation (CID): In the collision cell, the selected precursor ions are accelerated and collided with the collision gas. The collision energy is optimized to induce fragmentation.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer (MS2).

  • Data Analysis: Compare the fragmentation patterns of the different isomers. The relative abundances of specific fragment ions can be used to distinguish between them. For example, the ratio of HCN to CH₃CN loss following CID of [M+N]⁺ adducts can differentiate ethylbenzene and ethyltoluene isomers.[7]

Visualizing Analytical Workflows

General Workflow for Alkylbenzene Isomer Analysis

The following diagram illustrates a typical workflow for the separation and identification of alkylbenzene isomers, starting from a sample mixture.

cluster_sample_prep Sample Preparation cluster_separation Separation cluster_identification Identification & Quantification cluster_data_analysis Data Analysis Sample Alkylbenzene Isomer Mixture GC Gas Chromatography (GC) Sample->GC Volatile Isomers HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Less Volatile/Derivatized Isomers NMR NMR Spectroscopy Sample->NMR For Pure Isomers MS Mass Spectrometry (MS) GC->MS GC-MS FID Flame Ionization Detector (FID) GC->FID Quantification HPLC->MS LC-MS Analysis Isomer Identification & Quantification MS->Analysis NMR->Analysis FID->Analysis

Caption: A general workflow for the analysis of alkylbenzene isomers.

Logical Relationships of Analytical Methods

This diagram illustrates the logical relationships between the analytical challenges posed by alkylbenzene isomers and the suitability of different analytical techniques.

cluster_problem Analytical Challenge cluster_methods Primary Analytical Methods cluster_solutions Specific Application Problem Distinguishing Alkylbenzene Isomers GC Gas Chromatography Problem->GC Requires Separation MS Mass Spectrometry Problem->MS Requires Identification NMR NMR Spectroscopy Problem->NMR Requires Structural Detail GC->MS Coupled Technique (GC-MS) Separation Separation of Isomer Mixture GC->Separation Identification Identification of Isomers MS->Identification Structure Unambiguous Structure Elucidation NMR->Structure

Caption: Logical relationships between analytical methods for isomers.

References

Purity Confirmation of 1,3-Di-iso-propyl-5-methylbenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 1,3-Di-iso-propyl-5-methylbenzene, a key intermediate in various synthetic pathways. We present a detailed High-Performance Liquid Chromatography (HPLC) protocol and compare its performance with alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The supporting experimental data from commercial suppliers is also summarized to provide a baseline for purity expectations.

Data Presentation: Purity of Commercially Available this compound

The purity of this compound from commercial vendors serves as a critical benchmark for in-house quality control. The following table summarizes the stated purity levels from different suppliers.

SupplierStated Purity (%)Analytical Method
Supplier A≥97%Not Specified
Supplier B98%Not Specified

Note: Specific analytical data such as chromatograms are often not publicly available from suppliers but can be requested with a certificate of analysis upon purchase.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase, carried by a polar mobile phase. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases. The retention time and peak area are used to identify and quantify the main component and any impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in 25 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Analytical Techniques

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) is a highly suitable alternative for purity analysis.

Principle: The sample is vaporized and injected into the GC, where it is carried by an inert gas (carrier gas) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. The FID detects organic compounds as they elute from the column.

Typical GC-FID Parameters:

ParameterValue
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Temperature 300 °C
Injection Mode Split (e.g., 50:1)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.

Principle: ¹H NMR spectroscopy provides structural information and can be used quantitatively by integrating the signals corresponding to specific protons in the molecule. By comparing the integral of the analyte's protons to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.

Key Aspects for qNMR:

  • Internal Standard: A high-purity standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay: A sufficiently long relaxation delay (D1) must be used to ensure complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing: Careful phasing and baseline correction are essential.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate result result calculate->result Purity Report

Caption: Experimental workflow for HPLC purity confirmation of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_advantages Key Advantages main Purity Confirmation of This compound hplc HPLC main->hplc gc GC main->gc nmr qNMR main->nmr hplc_adv Robustness Suitable for non-volatile impurities hplc->hplc_adv gc_adv High resolution for volatile isomers High sensitivity (FID) gc->gc_adv nmr_adv Absolute quantification (no reference standard needed) Structural confirmation nmr->nmr_adv

Safety Operating Guide

Proper Disposal of 1,3-Di-iso-propyl-5-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,3-Di-iso-propyl-5-methylbenzene is critical to ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this combustible liquid, in line with established safety protocols and hazardous waste regulations.

Immediate Safety and Hazard Data

This compound is classified as a Category 4 combustible liquid, meaning it can ignite when exposed to an ignition source.[1] Improper disposal can lead to fire hazards and environmental contamination.[1][2] Adherence to the following data and procedures is mandatory.

Quantitative Data Summary

PropertyValueSource
GHS Hazard ClassificationFlammable liquids: Category 4[1]
Hazard StatementH227: Combustible liquid[1]
Boiling Point203 °C (397 °F)[1]
Density0.856 g/cm³ at 25 °C (77 °F)[1]
Flash PointNot specified, but as a Category 4 flammable liquid, it is between 60 °C (140 °F) and 93 °C (200 °F)
pHData not available; assume neutral unless mixed with acidic or basic compounds.
Recommended PPEProtective gloves, eye protection/face protection, lab coat, closed-toe shoes.[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Waste Collection
  • Use a Designated Waste Container: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[4][5]

  • Container Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with secure, leak-proof screw caps are generally suitable.[1][6] Avoid using metal containers unless specifically approved, as they can create sparks.[2]

  • Do Not Mix Incompatible Wastes: Never mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[2][6] This can cause violent reactions or the release of toxic fumes.

  • Leave Headspace: Do not fill the waste container to the brim. Leave at least 10% of the container's volume as headspace to allow for vapor expansion.[6]

  • Solid Waste: Any solid waste, such as contaminated gloves, paper towels, or absorbent materials, should be collected separately in a clearly labeled, sealed plastic bag and treated as hazardous waste.[2][3]

Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[7][8][9] Before any waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste ".[7]

  • Chemical Contents: List all constituents by their full chemical name, including "this compound" and any other chemicals present in the waste stream.[8][9] Provide the approximate percentage of each component.

  • Hazard Identification: Clearly indicate the hazards, such as "Combustible" or "Flammable".[8][10]

  • Generator Information: Your name, laboratory room number, and contact information.[7][9]

Temporary Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[4][6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][6] The secondary container should be large enough to hold the entire volume of the largest container it holds.

  • Segregation: Store the waste away from incompatible chemicals, heat sources, open flames, and sparks.[2][11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][6][11]

Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (typically 9-12 months, but check your institution's policy), contact your facility's EHS or hazardous waste management office to schedule a pickup.[4][7]

  • Professional Disposal: this compound must be disposed of through a licensed hazardous waste disposal facility.[1][5][12] Never pour this chemical down the drain or dispose of it in the regular trash.[2][6][13]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) collect_liquid Collect Liquid Waste in Compatible Container start->collect_liquid collect_solid Collect Solid Waste (e.g., contaminated gloves) in Labeled Bag start->collect_solid label_container Label Container: 'Hazardous Waste' Contents & Hazards Date & PI Info collect_liquid->label_container collect_solid->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste check_full Container Full or Max Time Reached? store_waste->check_full continue_accumulation Continue Accumulation check_full->continue_accumulation No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes continue_accumulation->store_waste end Disposal by Approved Hazardous Waste Facility request_pickup->end

Caption: Procedural workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.